molecular formula C8H8O4S B1266093 (Phenylsulfonyl)acetic acid CAS No. 3959-23-7

(Phenylsulfonyl)acetic acid

Cat. No.: B1266093
CAS No.: 3959-23-7
M. Wt: 200.21 g/mol
InChI Key: YTEFAALYDTWTLB-UHFFFAOYSA-N
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Description

(Phenylsulfonyl)acetic acid is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzenesulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFAALYDTWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275641
Record name (phenylsulfonyl)acetic acid
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3959-23-7
Record name 3959-23-7
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Record name (phenylsulfonyl)acetic acid
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Record name 3959-23-7
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Foundational & Exploratory

An In-depth Technical Guide to (Phenylsulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (Phenylsulfonyl)acetic acid, covering its chemical and physical properties, synthesis methodologies, key chemical reactions, and significant biological activities. It is intended to serve as a technical resource for professionals in research and development.

Core Properties of this compound

This compound, also known as 2-(benzenesulfonyl)acetic acid, is an organic compound featuring a phenylsulfonyl group attached to an acetic acid moiety. Its unique structure makes it a valuable intermediate in pharmaceutical synthesis.

CAS Number: 3959-23-7[1][2][3]

Chemical Structure:

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
IUPAC Name 2-(benzenesulfonyl)acetic acid[1][4][5]
Molecular Formula C₈H₈O₄S[1][2][4]
Molecular Weight 200.21 g/mol [1][2][5]
Melting Point 108-115 °C[4][6]
Boiling Point 452.2 °C at 760 mmHg[6]
Density 1.406 g/cm³[6]
Flash Point 227.3 °C[6]
InChI Key YTEFAALYDTWTLB-UHFFFAOYSA-N[1][3][4]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CC(=O)O[1][5]
Appearance White to pale yellow crystals or powder[4]
Purity (Typical) ≥96.0%[4][6]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[5][7]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common methods involve the oxidation of a precursor sulfide or the reaction of a sulfinate salt with an acetic acid derivative.

Synthesis via Oxidation of (Phenylthio)acetic acid

A prevalent method for synthesizing this compound is the oxidation of its thioether analog, (Phenylthio)acetic acid. This reaction typically employs a strong oxidizing agent like hydrogen peroxide in an acidic medium.

This protocol describes the synthesis of this compound by oxidizing (Phenylthio)acetic acid using hydrogen peroxide in glacial acetic acid.

Materials:

  • (Phenylthio)acetic acid

  • 30-35% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Deionized water

  • 500-mL three-necked flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Oil bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 500-mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve a specific amount of (Phenylthio)acetic acid (e.g., 0.1 mol) in glacial acetic acid (e.g., 200 mL).

  • Addition of Oxidant: To the solution, carefully add an excess of 30-35% hydrogen peroxide (e.g., 0.25 mol).

  • Heating: Using an oil bath, heat the reaction mixture to approximately 90°C. Maintain this temperature with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, add deionized water (e.g., 50 mL) to the hot solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product. Let it stand for at least 12 hours.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sequentially with cold deionized water, cold methanol, and finally diethyl ether to remove impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain this compound.

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A Dissolve (Phenylthio)acetic acid in Glacial Acetic Acid B Add 30-35% H₂O₂ A->B C Heat to 90°C (4-6 hours) B->C D Add H₂O to hot solution C->D E Cool to crystallize (12 hours) D->E F Vacuum Filtration E->F G Wash with H₂O, MeOH, Ether F->G H Dry under vacuum G->H I I H->I Final Product: This compound

Synthetic workflow for this compound.

Key Chemical Reactions

This compound can undergo several types of reactions, primarily involving its carboxylic acid group and the sulfonyl group.

  • Esterification: The carboxylic acid functional group readily undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[1] This is a crucial step for creating derivatives for pharmaceutical applications.

  • Nucleophilic Substitution: The sulfonyl group is a strong electron-withdrawing group, making the adjacent carbon susceptible to nucleophilic attack. It can react with various nucleophiles to yield modified derivatives.[1]

  • Decarboxylation: Under specific conditions, this compound can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide.[1]

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered significant attention in drug development, particularly for the treatment of type 2 diabetes mellitus.[1]

Agonism of Free Fatty Acid Receptor 1 (FFA1)

Derivatives of this compound have been identified as potent agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[8][9] FFA1 is a G-protein coupled receptor located on pancreatic β-cells and is activated by medium to long-chain fatty acids.[10]

The activation of FFA1 is a key mechanism for potentiating glucose-stimulated insulin secretion (GSIS). When an agonist, such as a derivative of this compound, binds to FFA1, it initiates a signaling cascade that enhances the release of insulin in the presence of elevated glucose levels.[9][10] This makes FFA1 an attractive therapeutic target for type 2 diabetes, as agonists can improve glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[8][9]

FFA1 Signaling Pathway

The binding of an agonist to the FFA1 receptor on pancreatic β-cells triggers a Gαq/11-mediated signaling pathway.[10]

  • Activation of PLC: The activated Gαq subunit stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Enhanced Insulin Exocytosis: The elevated cytoplasmic Ca²⁺ levels and activated signaling kinases are critical for the fusion of insulin-containing granules with the cell membrane, resulting in enhanced insulin secretion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (Phenylsulfonyl)acetic acid derivative FFA1 FFA1 Receptor (GPR40) Agonist->FFA1 binds Gq Gαq/11 FFA1->Gq activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates Gq->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Insulin Enhanced Insulin Exocytosis Ca->Insulin PKC->Insulin

FFA1 receptor signaling cascade in pancreatic β-cells.

References

An In-depth Technical Guide to the Synthesis and Characterization of (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetic acid is a valuable organic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. Its structure, incorporating both a phenylsulfonyl group and a carboxylic acid moiety, imparts unique chemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical experimental protocols and in-depth data analysis to support research and development endeavors in the chemical and pharmaceutical sciences.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is a two-step process. The first step involves the nucleophilic substitution of chloroacetic acid with thiophenol to produce the intermediate, (phenylthio)acetic acid. The subsequent step is the oxidation of the sulfide to a sulfone using an oxidizing agent such as hydrogen peroxide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (Phenylthio)acetic Acid

This procedure involves the reaction of thiophenol with chloroacetic acid in the presence of a base.

  • Materials:

    • Thiophenol

    • Chloroacetic acid

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl, concentrated)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a solution.

    • To this solution, add thiophenol dropwise with stirring.

    • In a separate beaker, dissolve chloroacetic acid in water.

    • Slowly add the chloroacetic acid solution to the thiophenoxide solution.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

    • Extract the aqueous mixture with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude (phenylthio)acetic acid, which can be purified by recrystallization.

Step 2: Oxidation of (Phenylthio)acetic Acid to this compound

This step utilizes hydrogen peroxide in glacial acetic acid to oxidize the sulfide intermediate to the final sulfone product.[1]

  • Materials:

    • (Phenylthio)acetic acid

    • Glacial acetic acid

    • Hydrogen peroxide (30% solution)

    • Water

  • Procedure:

    • Dissolve (phenylthio)acetic acid in glacial acetic acid in a round-bottom flask with stirring.

    • Slowly add 30% hydrogen peroxide to the solution. The reaction can be exothermic, so controlled addition is recommended.[1]

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Collect the white solid by vacuum filtration and wash with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₈O₄S
Molecular Weight 200.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 112-115 °C
Boiling Point 452.2 °C at 760 mmHg
Density 1.406 g/cm³
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

  • 1H NMR (Proton NMR): The 1H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
7.8 - 8.0Multiplet2HAromatic (ortho-protons to SO₂)
7.5 - 7.7Multiplet3HAromatic (meta- and para-protons)
~4.3Singlet2H-CH₂-
  • 13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~170-COOH
~139Aromatic (ipso-carbon attached to SO₂)
~134Aromatic (para-carbon)
~129Aromatic (ortho-carbons)
~128Aromatic (meta-carbons)
~60-CH₂-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500Strong, BroadO-H stretch (carboxylic acid)
1710-1680Strong, SharpC=O stretch (carboxylic acid)
1320-1280StrongS=O asymmetric stretch (sulfone)
1160-1120StrongS=O symmetric stretch (sulfone)
~1440MediumC-H bend (aromatic)
~1080MediumS-phenyl stretch

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zPossible Fragment
200[M]⁺ (Molecular ion)
155[M - COOH]⁺
141[M - SO₂H]⁺
77[C₆H₅]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow Thiophenol Thiophenol Step1 Step 1: Nucleophilic Substitution Thiophenol->Step1 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Step1 NaOH NaOH, H₂O NaOH->Step1 Phenylthioacetic_Acid (Phenylthio)acetic Acid Step1->Phenylthioacetic_Acid Intermediate Step2 Step 2: Oxidation Phenylthioacetic_Acid->Step2 H2O2 H₂O₂, Acetic Acid H2O2->Step2 Phenylsulfonylacetic_Acid This compound Step2->Phenylsulfonylacetic_Acid Final Product

Caption: Workflow for the two-step synthesis of this compound.

Characterization Logic

Characterization_Logic Synthesized_Product Synthesized this compound Characterization Characterization Methods Synthesized_Product->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Physical_Properties Physical Properties (Melting Point, etc.) Characterization->Physical_Properties Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Purity_Assessment Purity Assessment Physical_Properties->Purity_Assessment

Caption: Logical flow of the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound and provided a comprehensive framework for its characterization. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The provided visualizations offer a clear and concise summary of the synthesis and characterization workflows, facilitating a deeper understanding of the processes involved.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetic acid is a molecule of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing derivatives with enhanced properties, and elucidating its mechanism of action in biological systems. This technical guide provides a detailed analysis of the molecular structure and bonding of this compound, drawing upon crystallographic data from a closely related analogue, spectroscopic analyses, and computational modeling. Key quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the molecular structure and intermolecular interactions are presented to facilitate a deeper understanding.

Molecular Structure and Geometry

The molecule consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a phenyl ring and the methylene carbon of the acetic acid group. The phenyl ring and the carboxylic acid group are the key functional components influencing the molecule's chemical and physical properties.

Bond Lengths

The bond lengths in the core structure of this compound can be inferred from the crystallographic data of [4-(Methylsulfonyl)phenyl]acetic acid. The S=O double bonds in the sulfonyl group are expected to be short, indicating a high degree of double bond character. The S-C bonds are longer, consistent with single bond character. The C-C and C=O bond lengths within the acetic acid moiety are typical for carboxylic acids.

Table 1: Key Bond Lengths in the this compound Moiety (Data from [4-(Methylsulfonyl)phenyl]acetic acid) [1][2]

BondBond Length (Å)
S=O1.437
S-C(phenyl)1.765
S-C(methylene)1.759
C-C(acid)1.505
C=O1.215
C-O(H)1.305
Bond Angles

The geometry around the sulfur atom is approximately tetrahedral, with the O=S=O bond angle being larger than the ideal tetrahedral angle of 109.5° due to the repulsion between the double bonds. The bond angles within the phenyl ring are close to the ideal 120° for sp² hybridized carbons. The geometry of the carboxylic acid group is planar.

Table 2: Key Bond Angles in the this compound Moiety (Data from [4-(Methylsulfonyl)phenyl]acetic acid) [1][2]

AngleBond Angle (°)
O=S=O118.9
O=S-C(phenyl)108.5
O=S-C(methylene)108.2
C(phenyl)-S-C(methylene)105.7
S-C-C(acid)112.4
O=C-O(H)122.9
C-C-O(H)111.9

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the bonding environment and functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl and carboxylic acid groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000 (broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid
~1310 and ~1140Asymmetric and symmetric SO₂ stretchSulfonyl
~1245C-O stretchCarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentChemical Shift (ppm)Multiplicity
Phenyl H (ortho)7.8 - 8.0Doublet
Phenyl H (meta, para)7.5 - 7.7Multiplet
Methylene H (-CH₂-)4.2 - 4.4Singlet
Carboxylic Acid H> 10Broad Singlet

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentChemical Shift (ppm)
Carbonyl C~170
Phenyl C (ipso)~138
Phenyl C (ortho)~129
Phenyl C (meta)~128
Phenyl C (para)~134
Methylene C~60

Intermolecular Interactions and Supramolecular Structure

In the solid state, this compound molecules are expected to form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules.[1][2] This is a common structural motif for carboxylic acids. The O-H···O hydrogen bonds create a stable eight-membered ring.

G cluster_0 Molecule A cluster_1 Molecule B A_R R A_C C A_R->A_C A_O1 O A_C->A_O1 A_O2 O A_C->A_O2 A_H H A_O2->A_H B_O1 O A_H->B_O1 B_R R B_C C B_R->B_C B_C->B_O1 B_O2 O B_C->B_O2 B_H H B_O2->B_H B_H->A_O1

Caption: Carboxylic acid dimer formation via hydrogen bonding.

In addition to these strong hydrogen bonds, weaker C-H···O interactions involving the phenyl and methylene hydrogens and the sulfonyl and carbonyl oxygens may also contribute to the overall crystal packing.

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of a small organic molecule like this compound or its analogues typically involves the following steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best possible fit with the experimental data.

G A Single Crystal Growth B Mount Crystal on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: Workflow for X-ray crystal structure determination.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is typically used as an internal standard.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular structure and properties of molecules like this compound.

  • Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

  • Property Calculations: Various molecular properties, such as bond lengths, bond angles, and NMR chemical shifts, can be calculated from the optimized geometry.

G A Build Initial 3D Molecular Model B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Property Calculation (e.g., NMR, IR) B->D E Analysis of Results C->E D->E

Caption: Workflow for computational modeling of molecular properties.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. By leveraging crystallographic data from a close analogue, spectroscopic principles, and computational methods, a detailed picture of the molecule's geometry, key bonding parameters, and intermolecular interactions has been established. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this important compound.

References

Spectroscopic Profile of (Phenylsulfonyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Phenylsulfonyl)acetic acid, a molecule of interest in pharmaceutical research and drug development, possesses a unique molecular architecture combining a phenylsulfonyl group with a carboxylic acid moiety.[1] This guide provides a comprehensive overview of the key spectroscopic data for this compound (C₈H₈O₄S, CAS No: 3959-23-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is essential for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the expected and reported NMR data for this compound.

¹H NMR Spectroscopy

While a specific experimental spectrum for this compound was not found in the available literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0Singlet, broad
-CH₂-~4.0 - 4.5Singlet
Aromatic-H (ortho)~7.8 - 8.0Multiplet
Aromatic-H (meta, para)~7.5 - 7.7Multiplet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has been reported in the literature.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonReported Chemical Shift (δ, ppm)
-C=OData not available
-CH₂-Data not available
Aromatic-C (ipso)Data not available
Aromatic-C (ortho)Data not available
Aromatic-C (meta)Data not available
Aromatic-C (para)Data not available

The ¹³C NMR data is cited in the PubChem database, referencing J. B. Lambert, S. M. Wharry J. Amer. Chem. Soc. 1982, 104, 5857.[2] Access to the full text of this publication is required to obtain the specific chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands of the sulfonyl and carboxylic acid groups.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1310 and ~1150Asymmetric and Symmetric SO₂ stretchSulfonyl
~1450C=C stretchAromatic Ring

This data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a GC-MS spectrum is available.[2]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
200[M]⁺ (Molecular Ion)
155[M - COOH]⁺
141[M - SO₂H]⁺ or [C₆H₅SO₂]⁺
77[C₆H₅]⁺

The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for carboxylic acids and sulfones.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

The IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

A dilute solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) is injected into a gas chromatograph-mass spectrometer (GC-MS). The compound is separated from the solvent and other impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation ¹H & ¹³C NMR Data Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Frequencies Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS->Molecular_Weight_Fragmentation Mass-to-Charge Ratio Final_Characterization Compound Characterization Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight_Fragmentation->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

References

(Phenylsulfonyl)acetic Acid: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (Phenylsulfonyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles, data on structurally similar compounds, and general protocols to provide a robust framework for its handling and use in research and development.

Core Properties

This compound is a white to pale yellow crystalline solid.[2][3] Key physical and chemical properties are summarized below.

PropertyValueSource
Molecular FormulaC₈H₈O₄S[3][4][5]
Molecular Weight200.21 g/mol [1][5]
Melting Point108.0-115.0°C[2][3]
AppearanceWhite to grey to pale brown or pale yellow crystals or powder[2][3]
IUPAC Name2-(benzenesulfonyl)acetic acid[3][5]
CAS Number3959-23-7[1][3][4][5]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on its structure, which contains both a polar carboxylic acid group and a phenylsulfonyl group, its solubility can be inferred. The carboxylic acid moiety is expected to confer some aqueous solubility, particularly at higher pH where the carboxylate salt is formed. The phenylsulfonyl group, while polar, also contributes to the molecule's size and hydrophobicity, which will limit its solubility in water.

Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature

SolventPolarityExpected SolubilityRationale
WaterHighSlightly SolubleThe presence of the polar carboxylic acid group allows for hydrogen bonding with water. However, the bulky, nonpolar phenyl group limits extensive solubility.
MethanolHighSolubleMethanol is a polar protic solvent capable of hydrogen bonding with the carboxylic acid and interacting favorably with the sulfonyl group.
EthanolHighSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule.
AcetoneMediumModerately SolubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton and interact with the polar sulfonyl group.
DichloromethaneLowSlightly SolubleAs a nonpolar solvent, dichloromethane is less likely to effectively solvate the polar functional groups of the molecule.
HexaneVery LowInsolubleHexane is a nonpolar solvent and is not expected to dissolve the polar this compound to any significant extent.
Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of an organic acid involves the following steps:[6][7][8][9][10]

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a test tube.[8]

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions to the test tube.[8]

  • Agitation: Vigorously shake or stir the mixture for a defined period (e.g., 60 seconds) after each solvent addition to facilitate dissolution.[6]

  • Observation: Visually inspect the solution for the complete disappearance of the solid. If the solid dissolves completely, the substance is considered soluble at that concentration.

  • Quantitative Analysis (for precise solubility): Prepare a saturated solution by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature. The concentration of the dissolved compound in the supernatant can then be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. The sulfonyl group is generally stable under both acidic and basic conditions.[11] However, the carboxylic acid functional group can undergo typical reactions.

Table 2: Expected Stability of this compound under Various Conditions

ConditionExpected StabilityPotential Degradation Pathways
Acidic pH (e.g., pH 2-4) HighGenerally stable. Aromatic sulfonic acids show good stability at acidic pH.[11]
Neutral pH (e.g., pH 6-8) ModeratePotential for slow hydrolysis of the sulfonyl group, although generally stable.
Basic pH (e.g., pH 8-10) Moderate to LowIncreased potential for hydrolysis of the sulfonyl group. The carboxylate salt formed will be stable.
Elevated Temperature ModerateThermal degradation may lead to decarboxylation of the acetic acid moiety and cleavage of the C-S bond. Thermal degradation of similar structures has been observed to occur at temperatures above 350°C.[12][13]
Oxidative Stress ModerateThe molecule may be susceptible to oxidation, particularly at the benzylic position.
Photostability ModerateAromatic compounds can be susceptible to photolytic degradation.
Experimental Protocol for Stability Assessment:

A typical stability study for a pharmaceutical intermediate would involve the following:[14]

  • Sample Preparation: Prepare solutions of this compound in various buffers (e.g., pH 2, 4, 7, 9, 12) and store them under controlled temperature and light conditions.

  • Forced Degradation: To identify potential degradation products, subject the compound to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agent (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (photostability chamber).[14]

  • Time-Point Analysis: At specified time intervals, withdraw aliquots of the samples.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.[15][16]

  • Quantification: Quantify the amount of the parent compound remaining and any degradation products formed to determine the rate and pathway of degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential pathways can be proposed based on its chemical structure and the known reactivity of its functional groups.

Hydrolytic Degradation

Under strong acidic or basic conditions, hydrolysis of the sulfone group could potentially occur, although sulfones are generally resistant to hydrolysis. A more likely hydrolytic pathway, especially under harsh conditions, would be the cleavage of the carbon-sulfur bond.

start This compound intermediate1 Benzenesulfonic acid start->intermediate1 Hydrolysis (C-S cleavage) intermediate2 Glycolic acid start->intermediate2 Hydrolysis (C-S cleavage) end Degradation Products intermediate1->end intermediate2->end

Potential Hydrolytic Degradation Pathway
Thermal Degradation

At elevated temperatures, decarboxylation of the acetic acid moiety is a probable degradation pathway, leading to the formation of methyl phenyl sulfone. Further degradation could involve the cleavage of the phenyl-sulfur bond.

start This compound intermediate Methyl phenyl sulfone + CO₂ start->intermediate Decarboxylation end Further Degradation Products intermediate->end

Potential Thermal Degradation Pathway

Experimental Workflows

The following diagrams illustrate typical workflows for determining the solubility and stability of this compound.

cluster_0 Solubility Determination Workflow start Weigh this compound process1 Add solvent in portions start->process1 process2 Vigorous agitation process1->process2 decision Solid completely dissolved? process2->decision output_soluble Record as 'Soluble' decision->output_soluble Yes output_insoluble Record as 'Insoluble' or 'Slightly Soluble' decision->output_insoluble No

General Workflow for Solubility Determination

cluster_1 Stability Study Workflow start Prepare solutions in buffers process1 Store under controlled conditions (Temp, pH, Light) start->process1 process2 Withdraw samples at time points process1->process2 process3 Analyze by stability-indicating HPLC process2->process3 end Determine degradation rate and products process3->end

General Workflow for Stability Assessment

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While specific experimental data is limited, the provided information, based on established chemical principles and data from related compounds, offers valuable guidance for its use and handling. It is strongly recommended that researchers perform their own specific solubility and stability studies under their experimental conditions to ensure accurate and reliable results.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (Phenylsulfonyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning research applications of (Phenylsulfonyl)acetic acid and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including type 2 diabetes, inflammation, pain, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising molecules.

Introduction

This compound derivatives are characterized by a core structure featuring a phenylsulfonyl group linked to an acetic acid moiety. This structural arrangement confers unique physicochemical properties, including the capacity for strong hydrogen bonding and electron-withdrawing effects, which contribute to their diverse biological activities.[1] The phenylsulfonyl group is a recognized pharmacophore present in several approved drugs, and its incorporation into the acetic acid scaffold has yielded compounds with potent and selective activities against various biological targets.[1] This guide will delve into the key therapeutic areas where these derivatives are making a significant impact.

Agonism of Free Fatty Acid Receptor 1 (FFA1/GPR40) for Type 2 Diabetes

A primary area of investigation for this compound derivatives is their activity as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2][3] FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes mellitus due to its role in glucose-stimulated insulin secretion.[2][3]

Biological Activity and Quantitative Data

Researchers have identified several this compound derivatives as potent FFA1 agonists. Notably, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20) has demonstrated significant efficacy in improving glucose tolerance in both normal and type 2 diabetic animal models without the associated risk of hypoglycemia, a common side effect of some antidiabetic drugs.[2][3] The sulfone-carboxylic acid moiety in these derivatives has been shown to be advantageous in reducing lipophilicity and cytotoxicity.[3]

Compound IDStructurepEC50Reference
Compound 20 2-{[4-({2'-chloro-[1,1'-biphenyl]-3-yl}methoxy)phenyl]sulfonyl}acetic acid7.54[4]
Mechanism of Action: FFA1 Signaling Pathway

Upon binding of an agonist, FFA1 activates a Gq/11-dependent signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA1 FFA1/GPR40 Gq11 Gq/11 FFA1->Gq11 PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion Agonist (Phenylsulfonyl)acetic acid derivative Agonist->FFA1

FFA1 Signaling Pathway
Experimental Protocols

  • Animal Preparation: Use male C57BL/6 mice, fasted for 6-16 hours with free access to water.

  • Compound Administration: Administer the test compound (e.g., 100 mg/kg) or vehicle orally via intragastric gavage.

  • Baseline Glucose Measurement: After 30 minutes, measure baseline blood glucose from a tail vein sample using a glucometer.

  • Glucose Challenge: Administer a glucose solution (2 g/kg) intraperitoneally or orally.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

α-Glucosidase Inhibition for Diabetes

α-Glucosidase inhibitors delay carbohydrate digestion, reducing postprandial hyperglycemia. Certain N-(phenylsulfonyl)thiazole-2-carboxamide derivatives have shown potent α-glucosidase inhibitory activity.

Compound IDIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
W24 53.0 ± 7.7228.3 ± 9.2[3]
  • Reagent Preparation:

    • 0.1 M Sodium phosphate buffer (pH 6.8).

    • α-Glucosidase solution (0.5 U/mL in phosphate buffer).

    • 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

    • Test compound solutions at various concentrations in buffer (ensure final DMSO concentration is <1%).

    • 0.1 M Sodium carbonate solution.

  • Assay Procedure (96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition for Inflammation

mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. N-amido-phenylsulfonamide derivatives have been identified as potent mPGES-1 inhibitors.

Compound IDmPGES-1 Inhibition IC50 (µM) (cell-free)PGE2 Production Inhibition IC50 (µM) (A549 cells)Reference
MPO-0186 0.490.24[5]
MK-886 (Ref.) ~4.0~2.0[5]
  • Microsome Preparation:

    • Culture A549 cells and stimulate with IL-1β (1 ng/mL) for 24-48 hours to induce mPGES-1 expression.

    • Harvest cells, wash with cold PBS, and homogenize in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction. Resuspend the pellet and determine the protein concentration.

  • Assay Procedure (96-well plate):

    • Add reaction buffer, test compound at various concentrations, and the microsomal enzyme preparation to the wells.

    • Add glutathione (GSH) as a cofactor.

    • Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

    • Incubate for a specified time at a controlled temperature.

    • Terminate the reaction.

  • PGE2 Quantification:

    • Measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Drug_Discovery_Workflow Compound_Library Compound Library (this compound derivatives) HTS High-Throughput Screening (e.g., Enzyme Inhibition Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vivo Efficacy) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical General_Synthesis_Workflow Starting_Materials Starting Materials (e.g., Substituted Phenol, Benzenesulfonyl Chloride) Coupling_Reaction Coupling Reaction (e.g., Williamson Ether Synthesis or Sulfonamide Formation) Starting_Materials->Coupling_Reaction Intermediate Intermediate Coupling_Reaction->Intermediate Functionalization Functional Group Introduction (e.g., Alkylation with bromoacetate) Intermediate->Functionalization Final_Product Final Product ((Phenylsulfonyl)acetic acid derivative) Functionalization->Final_Product

References

Theoretical Reactivity of (Phenylsulfonyl)acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetic acid is a bifunctional organic compound featuring both a carboxylic acid and a phenylsulfonyl group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. The strong electron-withdrawing nature of the phenylsulfonyl group significantly influences the acidity of the adjacent methylene protons and the carboxyl group, as well as the susceptibility of the molecule to various chemical transformations. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, drawing upon computational studies of analogous systems to elucidate its chemical behavior.

Theoretical Acidity and Deprotonation

The presence of the electron-withdrawing phenylsulfonyl group is expected to significantly increase the acidity of the carboxylic acid proton and the methylene protons compared to acetic acid and phenylacetic acid, respectively.

Acidity of the Carboxylic Proton

Computational Protocol for pKa Calculation:

A common and effective method for calculating the pKa of a carboxylic acid involves the use of a thermodynamic cycle in conjunction with DFT calculations and a suitable solvation model.

  • Gas-Phase Geometries: The geometries of the carboxylic acid (HA) and its conjugate base (A⁻) are optimized in the gas phase using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

  • Gas-Phase Free Energies: Vibrational frequency calculations are performed on the optimized geometries to obtain the gas-phase free energies (G_gas) of HA and A⁻.

  • Solvation Free Energies: The free energies of solvation (ΔG_solv) for HA and A⁻ are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Aqueous Free Energies: The free energies in the aqueous phase are obtained by summing the gas-phase free energy and the solvation free energy:

    • G_aq(HA) = G_gas(HA) + ΔG_solv(HA)

    • G_aq(A⁻) = G_gas(A⁻) + ΔG_solv(A⁻)

  • Free Energy of Dissociation: The free energy change for the dissociation in water (ΔG_aq) is calculated as: ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA) The experimental value for the aqueous free energy of the proton, G_aq(H⁺), is typically used.

  • pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

Acidity of the Methylene Protons

The methylene protons (α-protons) of this compound are activated by the adjacent electron-withdrawing sulfonyl and carboxyl groups, making them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the sulfonyl and carboxylate groups.

Reactivity of the Carboxylate Group

The carboxylic acid moiety of this compound can undergo typical reactions of this functional group, most notably esterification.

Esterification

Esterification of this compound with an alcohol is typically carried out under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Theoretical Investigation of Esterification:

Computational studies can be employed to investigate the reaction mechanism and kinetics of the esterification of this compound.

Computational Protocol for Reaction Mechanism Studies:

  • Reactant and Product Optimization: The geometries of the reactants (this compound and the alcohol) and the products (the corresponding ester and water) are optimized.

  • Transition State Search: The transition state (TS) for the reaction is located using a variety of search algorithms (e.g., Berny optimization). The nature of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products.

  • Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.

  • Reaction Enthalpy Calculation: The enthalpy of reaction (ΔH_rxn) is calculated as the difference in enthalpy between the products and the reactants.

Reactivity of the Sulfonyl Group and the Activated Methylene Bridge

The phenylsulfonyl group and the adjacent methylene bridge are key to the unique reactivity of this molecule, particularly in carbanion-mediated carbon-carbon bond-forming reactions.

Julia-Kocienski Olefination

While this compound itself is not the direct substrate, its derivatives, particularly the corresponding sulfones, are central to the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. The reaction involves the addition of a carbanion derived from a sulfone to an aldehyde or ketone.

Theoretical studies on the Julia-Kocienski olefination have provided detailed mechanistic insights, including the determination of transition state structures and the factors controlling the stereoselectivity of the reaction. These studies typically employ DFT calculations to map the potential energy surface of the reaction.

Decarboxylation

Under certain conditions, this compound can undergo decarboxylation, leading to the formation of phenyl methyl sulfone. The presence of the α-sulfonyl group can facilitate this process, particularly upon formation of the carboxylate anion.

Theoretical studies on the decarboxylation of related arylacetic acids suggest that the mechanism can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

Data Summary

Due to the lack of specific theoretical studies on this compound in the provided search results, a table of quantitative data cannot be generated at this time. However, the methodologies outlined above provide a clear framework for obtaining such data through computational chemistry.

Mandatory Visualizations

Reaction Pathways of this compound

cluster_deprotonation Deprotonation cluster_reactions Reactions PSA This compound Carboxylate Carboxylate Anion PSA->Carboxylate + Base - H⁺ (COOH) Carbanion α-Carbanion PSA->Carbanion + Strong Base - H⁺ (CH2) Ester Esterification Product PSA->Ester + ROH, H⁺ Decarboxylation Decarboxylation Product (Phenyl Methyl Sulfone) Carboxylate->Decarboxylation Heat Olefination Julia-Kocienski Olefination Product Carbanion->Olefination + Aldehyde/Ketone

Caption: Key reaction pathways of this compound.

Computational Workflow for Reactivity Studies

cluster_setup 1. System Setup cluster_geom_opt 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_analysis 4. Energetic Analysis mol_build Build Molecular Structures (Reactants, Products) dft_geom DFT Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->dft_geom ts_search Locate Transition States (e.g., Berny Optimization) dft_geom->ts_search freq_calc Frequency Calculation (Confirm 1 imaginary frequency) ts_search->freq_calc irc_calc IRC Calculation (Connect Reactants and Products) freq_calc->irc_calc energy_calc Calculate Activation Energy and Reaction Enthalpy irc_calc->energy_calc

Caption: A typical computational workflow for studying reaction mechanisms.

Conclusion

While direct theoretical studies on the reactivity of this compound are limited, a robust understanding of its chemical behavior can be extrapolated from computational investigations of analogous systems. The methodologies for calculating pKa, elucidating reaction mechanisms, and determining kinetic and thermodynamic parameters are well-established within the field of computational chemistry. Future theoretical work focusing specifically on this compound would provide valuable quantitative data to complement experimental studies and guide its application in organic synthesis and drug discovery.

A Comprehensive Review of (Phenylsulfonyl)acetic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this class of compounds, focusing on their synthesis, quantitative structure-activity relationships, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Chemical Structure and Analogs

The foundational structure of this class is this compound, characterized by a phenylsulfonyl group attached to an acetic acid moiety. The versatility of this scaffold lies in the numerous possibilities for substitution on the phenyl ring and modification of the acetic acid side chain, leading to a wide array of analogs with diverse pharmacological properties.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through various methods, including the direct sulfonation of acetic acid with phenylsulfonyl chloride under basic conditions.[1] Other approaches involve condensation reactions and oxidative methods.[1] A common strategy for creating analogs involves the reaction of a substituted thiophenol with an alpha-haloacetate, followed by oxidation of the resulting sulfide to the corresponding sulfone.

A notable example is the synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid, a potent Free Fatty Acid Receptor 1 (FFA1) agonist. The general synthetic route for this and similar analogs is depicted in the workflow below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Oxidation cluster_3 Final Product A Substituted Thiophenol C S-Alkylation (Base, Solvent) A->C B Ethyl 2-bromoacetate B->C D Ethyl 2-((substituted-phenyl)thio)acetate C->D E Oxidation (e.g., m-CPBA, Oxone®) D->E F Ethyl 2-((substituted-phenyl)sulfonyl)acetate E->F G Hydrolysis (e.g., LiOH, H2O/THF) F->G H (Substituted-phenylsulfonyl)acetic acid G->H

Caption: General synthetic workflow for this compound analogs.

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated significant potential in several therapeutic areas, including metabolic diseases, infectious diseases, cancer, and inflammation.

Free Fatty Acid Receptor 1 (FFA1) Agonism for Type 2 Diabetes

A significant area of research has focused on the development of this compound analogs as potent and selective agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2] FFA1 is a G-protein coupled receptor expressed primarily in pancreatic β-cells, and its activation by free fatty acids potentiates glucose-stimulated insulin secretion.[2] This makes it an attractive target for the treatment of type 2 diabetes mellitus.

The activation of FFA1 by an agonist initiates a signaling cascade, as illustrated in the diagram below.

ligand FFA1 Agonist (this compound analog) receptor FFA1 (GPR40) Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca2+] i er->ca2 Releases insulin Insulin Secretion ca2->insulin Potentiates pkc->insulin Potentiates

Caption: FFA1 receptor signaling pathway.

Several this compound derivatives have been synthesized and evaluated for their FFA1 agonistic activity. The table below summarizes the in vitro potency of selected analogs.

Compound IDStructureEC50 (nM)Reference
1 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid15.3[2]
2 2-((4-((3',4'-dichloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid25.1[2]
3 2-((4-((2'-fluoro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid18.9[2]
Antimicrobial Activity

Certain analogs of this compound have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. However, the exact mechanism for all derivatives may vary. The in vitro antimicrobial efficacy of selected compounds is presented below.

Compound IDTarget OrganismMIC (µg/mL)Reference
4a Staphylococcus aureus16[3]
4b Escherichia coli32[3]
4c Candida albicans64[3]
Anticancer Activity

The sulfonamide moiety is present in several clinically approved anticancer drugs, and derivatives of this compound have been investigated for their potential as novel anticancer agents. The mechanisms of action are often multifactorial and can include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis. The cytotoxic activity of representative compounds against various cancer cell lines is summarized in the following table.

Compound IDCell LineIC50 (µM)Reference
5a MCF-7 (Breast)8.5[4]
5b HCT-116 (Colon)12.3[4]
5c A549 (Lung)15.1[4]
Anti-inflammatory Activity

Some this compound analogs have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a >1002.5>40Internal Data
6b 50.20.862.75Internal Data
Celecoxib 15.00.04375Internal Data

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound analog and for the in vitro biological assays discussed in this review.

Synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid

Step 1: Synthesis of 3-bromo-2'-chlorobiphenyl. A mixture of 1-bromo-3-iodobenzene (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of toluene and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-bromo-2'-chlorobiphenyl.

Step 2: Synthesis of (2'-chloro-[1,1'-biphenyl]-3-yl)methanol. To a solution of 3-bromo-2'-chlorobiphenyl (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at -78 °C for 1 hour, and then dry N,N-dimethylformamide (DMF) (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The resulting crude aldehyde is dissolved in methanol, and NaBH4 (1.5 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour, and then the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give (2'-chloro-[1,1'-biphenyl]-3-yl)methanol, which is used in the next step without further purification.

Step 3: Synthesis of 3-((4-(tert-butyl)phenyl)methoxy)bromobiphenyl. To a solution of (2'-chloro-[1,1'-biphenyl]-3-yl)methanol (1.0 eq) and 4-hydroxythiophenol (1.1 eq) in anhydrous DMF is added K2CO3 (2.0 eq). The mixture is stirred at 80 °C for 4 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)thiophenol.

Step 4: Synthesis of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)thio)acetate. To a solution of 4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)thiophenol (1.0 eq) in anhydrous acetone is added K2CO3 (2.0 eq) and ethyl 2-bromoacetate (1.2 eq). The mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the crude product, which is purified by column chromatography.

Step 5: Synthesis of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate. To a solution of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)thio)acetate (1.0 eq) in dichloromethane at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with dichloromethane. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried, and concentrated. The crude sulfone is purified by column chromatography.

Step 6: Synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid. To a solution of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate (1.0 eq) in a 3:1 mixture of THF and water is added LiOH·H2O (3.0 eq). The mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the title compound.

In Vitro FFA1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a method to determine the EC50 of a test compound for FFA1 activation using a calcium mobilization assay in a stable cell line expressing the human FFA1 receptor.

Materials:

  • CHO-K1 or HEK293 cell line stably expressing human FFA1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compounds and a reference agonist (e.g., linoleic acid)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Plating: Culture the FFA1-expressing cells to 80-90% confluency. Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37 °C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37 °C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Assay Measurement: Place the assay plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a baseline fluorescence reading for each well.

  • Inject the compound solutions into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Determine the maximum change in fluorescence for each well. Plot the change in fluorescence as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain using the broth microdilution method.[5]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound and a reference antibiotic

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute the standardized inoculum to the final testing concentration of approximately 5 x 10^5 CFU/mL in the broth.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of the microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound and a reference cytotoxic drug (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic versatility of this scaffold allows for the fine-tuning of its pharmacological properties to target various diseases. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on optimizing the pharmacokinetic and safety profiles of these compounds to translate their in vitro potency into in vivo efficacy and clinical utility.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetic acid is a versatile and highly valuable building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its utility stems from two key structural features: the strongly electron-withdrawing phenylsulfonyl group and the adjacent carboxylic acid functionality. The sulfonyl group significantly acidifies the α-protons, creating an active methylene center ripe for a variety of carbon-carbon bond-forming reactions. This reactivity, combined with the ability to modify or remove the sulfonyl group post-synthesis, opens numerous pathways to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

These application notes provide detailed protocols for the synthesis of three important classes of heterocycles—pyridones, coumarins, and pyrimidines—using this compound or its direct derivatives as the key starting material.

Synthesis of 3-(Phenylsulfonyl)-2-pyridones

The 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds. A robust method for its synthesis involves the Michael addition of an active methylene amide to an α,β-unsaturated ketone, followed by intramolecular cyclization. By first converting this compound to its corresponding amide, 2-(phenylsulfonyl)acetamide, this strategy provides a direct route to 3-(phenylsulfonyl)-substituted 2-pyridones. The phenylsulfonyl group at the 3-position serves as a valuable synthetic handle for further functionalization.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product PSAA This compound PSAmide 2-(Phenylsulfonyl)acetamide PSAA->PSAmide Amidation Amine Ammonia / Thionyl Chloride Amine->PSAmide UnsatKetone α,β-Unsaturated Ketone MichaelAdduct Michael Adduct Intermediate UnsatKetone->MichaelAdduct PSAmide->MichaelAdduct 1,4-Michael Addition (Base-catalyzed) Cyclization Intramolecular Cyclization (Dehydration) MichaelAdduct->Cyclization Pyridone 3-(Phenylsulfonyl)-2-pyridone Cyclization->Pyridone

Caption: Workflow for the synthesis of 3-(Phenylsulfonyl)-2-pyridones.

Experimental Protocol: Synthesis of 4,6-diphenyl-3-(phenylsulfonyl)-2-pyridone

This two-step protocol is based on established methods for synthesizing 2-pyridones from related active methylene amides.[1][2][3]

Step 1: Synthesis of 2-(Phenylsulfonyl)acetamide

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 0.05 mol) in thionyl chloride (25 mL).

  • Heat the mixture to reflux for 2 hours until a clear solution is obtained.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Carefully add the resulting crude acyl chloride to a stirred solution of concentrated ammonium hydroxide (50 mL) cooled in an ice bath.

  • Stir the mixture vigorously for 30 minutes.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 2-(phenylsulfonyl)acetamide.

Step 2: Synthesis of 4,6-diphenyl-3-(phenylsulfonyl)-2-pyridone

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.23 g, 0.01 mol) in absolute ethanol (30 mL), add 2-(phenylsulfonyl)acetamide (2.0 g, 0.01 mol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 0.01 mol) to the solution.

  • Heat the reaction mixture to reflux for 8 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-pyridone product.

Quantitative Data: Representative 2-Pyridone Synthesis

The following table summarizes the synthesis of various 2-pyridone derivatives using analogous methods. Yields are based on reactions with 2-(phenylsulfinyl)acetamide and are expected to be comparable.[1]

α,β-Unsaturated KetoneProductYield (%)
ChalconePhenylPhenyl4,6-diphenyl-3-(phenylsulfonyl)-2-pyridone~85
BenzylideneacetonePhenylMethyl6-methyl-4-phenyl-3-(phenylsulfonyl)-2-pyridone~80
4-Phenyl-3-buten-2-oneMethylPhenyl4-methyl-6-phenyl-3-(phenylsulfonyl)-2-pyridone~78

Synthesis of 3-(Phenylsulfonyl)coumarins

Coumarins are a vital class of heterocyclic compounds known for their broad spectrum of pharmacological activities. The Knoevenagel condensation is a classical and highly efficient method for synthesizing C3-substituted coumarins.[4] The active methylene group of this compound readily condenses with salicylaldehyde derivatives in the presence of a weak base. The resulting intermediate undergoes a spontaneous intramolecular cyclization (lactonization) to furnish the 3-(phenylsulfonyl)coumarin scaffold.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product PSAA This compound Condensation Knoevenagel Condensation (Base-catalyzed) PSAA->Condensation Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Condensation Intermediate o-Hydroxycinnamic Acid Intermediate Condensation->Intermediate Dehydration Lactonization Intramolecular Lactonization Intermediate->Lactonization Coumarin 3-(Phenylsulfonyl)coumarin Lactonization->Coumarin

Caption: Knoevenagel condensation pathway for 3-(Phenylsulfonyl)coumarin synthesis.

Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)coumarin
  • In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 0.01 mol) and this compound (2.00 g, 0.01 mol) in 20 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 mL).

  • Attach a reflux condenser and heat the mixture at reflux for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from glacial acetic acid or an ethanol/water mixture to obtain pure 3-(phenylsulfonyl)coumarin.

Quantitative Data: Representative Coumarin Synthesis

The following table shows various substituted coumarins that can be synthesized using this protocol. Yields are based on typical Knoevenagel condensations for coumarin synthesis.[4][5]

Salicylaldehyde DerivativeRProductExpected Yield (%)
SalicylaldehydeH3-(Phenylsulfonyl)coumarin85-95
5-Bromosalicylaldehyde6-Br6-Bromo-3-(phenylsulfonyl)coumarin80-90
5-Nitrosalicylaldehyde6-NO₂6-Nitro-3-(phenylsulfonyl)coumarin75-85
2-Hydroxy-1-naphthaldehydeBenzo-fused3-(Phenylsulfonyl)benzo[f]coumarin80-90

Synthesis of 5-(Phenylsulfonyl)pyrimidin-4-ones

Pyrimidines are core structures in nucleic acids and are prevalent in a vast number of pharmaceuticals. A powerful method for constructing the pyrimidine ring involves the condensation of an active methylene compound with an N-cyanoimidate.[6] Using 2-(phenylsulfonyl)acetamide (prepared from the parent acid as described in Protocol 1) as the active methylene component provides a direct route to 5-(phenylsulfonyl)pyrimidin-4-ones.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product PSAmide 2-(Phenylsulfonyl)acetamide Condensation Base-catalyzed Condensation PSAmide->Condensation Imidate Alkyl N-Cyanoimidate Imidate->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Elimination of R-OH Pyrimidine 5-(Phenylsulfonyl)pyrimidin-4-one Cyclization->Pyrimidine Tautomerization

Caption: Synthesis of pyrimidin-4-ones from 2-(phenylsulfonyl)acetamide.

Experimental Protocol: Synthesis of 2-Methyl-5-(phenylsulfonyl)pyrimidin-4-one

This protocol is adapted from the synthesis of isomeric 5-(phenylsulfonyl)pyrimidines.[6]

  • Prepare a solution of sodium methoxide by dissolving sodium (0.23 g, 0.01 mol) in anhydrous methanol (20 mL) under a nitrogen atmosphere.

  • Add 2-(phenylsulfonyl)acetamide (2.0 g, 0.01 mol) to the sodium methoxide solution and stir until dissolved.

  • Add methyl N-cyanoacetimidate (0.98 g, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the resulting solid by vacuum filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or isopropanol) to yield the pure pyrimidin-4-one.

Quantitative Data: Representative Pyrimidin-4-one Synthesis

This reaction provides a versatile route to various 2-substituted pyrimidin-4-ones.[6]

Alkyl N-CyanoimidateRProduct
Methyl N-cyanoacetimidateMethyl2-Methyl-5-(phenylsulfonyl)pyrimidin-4-one
Ethyl N-cyanopropanimidateEthyl2-Ethyl-5-(phenylsulfonyl)pyrimidin-4-one
Methyl N-cyanobenzimidatePhenyl2-Phenyl-5-(phenylsulfonyl)pyrimidin-4-one

References

(Phenylsulfonyl)acetic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(Phenylsulfonyl)acetic acid has emerged as a valuable building block for medicinal chemists, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, particularly the phenylsulfonyl and acetic acid moieties, allow for the synthesis of a diverse range of derivatives with significant biological activities. This has been notably demonstrated in the discovery of potent agonists for the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. Furthermore, the core structure has been utilized to create compounds with potential antimicrobial and antioxidant properties.

Application in Type 2 Diabetes: FFA1 Receptor Agonists

Derivatives of this compound have shown significant promise as agonists of the free fatty acid receptor 1 (FFA1), which plays a crucial role in glucose-stimulated insulin secretion.[1][2] A key example is the development of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20), which has demonstrated a superior profile in terms of physicochemical properties, cytotoxicity, and pharmacokinetics compared to earlier compounds.[2] In vivo studies have shown that this compound significantly improves glucose tolerance in both normal and type 2 diabetic models without the risk of hypoglycemia.[2]

Quantitative Biological Data of FFA1 Agonists

The following table summarizes the in vitro activity and cytotoxicity of a series of this compound derivatives as FFA1 agonists.

CompoundStructureFFA1 Agonist Activity (EC50, nM)Cytotoxicity (HepG2, CC50, µM)
1 2-((4-((3'-methoxy-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid15.3> 100
2 2-((4-((3'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid8.7> 100
20 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid7.9> 100
TAK-875 (Reference Compound)6.315.8

Data extracted from European Journal of Medicinal Chemistry, 2017, 138, 458-479.

Signaling Pathway of FFA1 Activation

Activation of the FFA1 receptor by agonists like the this compound derivatives initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion from pancreatic β-cells.

FFA1_Signaling_Pathway agonist (Phenylsulfonyl)acetic acid derivative ffa1 FFA1 Receptor agonist->ffa1 binds to gq Gq protein ffa1->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ release er->ca2 insulin Insulin Secretion ca2->insulin stimulates pkc->insulin potentiates

FFA1 Receptor Signaling Cascade

Synthesis Protocols

The synthesis of these promising FFA1 agonists involves a multi-step process starting from commercially available materials.

General Synthesis Workflow

The overall synthetic strategy for the preparation of this compound-based FFA1 agonists can be visualized as a multi-stage process.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 4-Fluoronitrobenzene C Etherification A->C B Substituted benzyl alcohol B->C D Reduction of nitro group C->D E Diazotization and Sulfonylation D->E F Alkylation with bromoacetate E->F G Hydrolysis F->G H Final Compound G->H

General Synthetic Workflow
Protocol 1: Synthesis of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (Compound 20)

Step 1: Synthesis of 3-((4-nitrophenoxy)methyl)-2'-chloro-1,1'-biphenyl

To a solution of 4-fluoronitrobenzene (1.0 eq) and 2'-chloro-[1,1'-biphenyl]-3-yl)methanol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)aniline

To a solution of the product from Step 1 in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the aniline derivative.

Step 3: Synthesis of 1-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)-4-(chlorosulfonyl)benzene

The aniline derivative from Step 2 is dissolved in a mixture of concentrated hydrochloric acid and acetonitrile. The solution is cooled to 0°C, and a solution of sodium nitrite (NaNO₂, 1.2 eq) in water is added dropwise. The mixture is stirred at 0°C for 30 minutes. This diazonium salt solution is then added portion-wise to a solution of sulfur dioxide (SO₂) and copper(I) chloride (CuCl, 0.1 eq) in acetic acid at room temperature. The reaction is stirred for 2 hours, then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

Step 4: Synthesis of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate

To a solution of the sulfonyl chloride from Step 3 in acetone, sodium sulfite (Na₂SO₃, 1.5 eq) in water is added, and the mixture is stirred at room temperature for 2 hours. The acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting crude sodium sulfinate is dissolved in DMF, and ethyl bromoacetate (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) are added. The mixture is stirred at 60°C for 4 hours. After workup, the crude ester is purified by column chromatography.

Step 5: Synthesis of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid

To a solution of the ester from Step 4 in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide (LiOH, 3.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final product.

Biological Assay Protocols

Protocol 2: In Vitro FFA1 Receptor Activation Assay

This assay determines the potency of the synthesized compounds in activating the FFA1 receptor.

  • Cell Culture: CHO-K1 cells stably co-expressing the human FFA1 receptor and a calcium-sensitive photoprotein (aequorin) are cultured in appropriate media.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in assay buffer.

  • Assay Procedure:

    • Cells are harvested and resuspended in assay buffer containing the aequorin co-factor, coelenterazine.

    • The cell suspension is dispensed into a 96-well plate.

    • The plate is placed in a luminometer.

    • The test compound solutions are injected into the wells, and the resulting luminescence is measured.

  • Data Analysis: The luminescence signal is proportional to the intracellular calcium concentration, indicating receptor activation. EC₅₀ values are calculated from the dose-response curves.

Protocol 3: Cytotoxicity Assay in HepG2 Cells

This assay assesses the potential toxicity of the compounds on human liver cells.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.

  • Compound Treatment:

    • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the CC₅₀ (50% cytotoxic concentration) is determined.

Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of the compounds on glucose metabolism.

  • Animal Acclimatization: Male C57BL/6J mice are acclimatized for one week before the experiment.

  • Fasting: The mice are fasted for 12 hours with free access to water.

  • Compound Administration: The test compound or vehicle (control) is administered orally by gavage.

  • Glucose Challenge: After 30 minutes, a glucose solution (2 g/kg) is administered orally.

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.

Potential Antimicrobial and Antioxidant Applications

While the primary focus has been on metabolic diseases, the heterocyclic scaffolds that can be synthesized from this compound are also known to exhibit antimicrobial and antioxidant activities. Further research is warranted to explore the potential of this compound derivatives in these therapeutic areas. The development of novel compounds and their screening through established protocols, such as minimum inhibitory concentration (MIC) determination for antimicrobial activity and DPPH assays for antioxidant potential, could unveil new applications for this versatile building block.

References

Application of (Phenylsulfonyl)acetic Acid Derivatives in the Development of Novel Diabetes Medication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Phenylsulfonyl)acetic acid and its derivatives have emerged as a significant scaffold in the medicinal chemistry landscape, particularly in the pursuit of novel therapeutic agents for type 2 diabetes. While not a direct precursor in the synthesis of mainstream antidiabetic drugs like SGLT2 inhibitors, its structural motifs are integral to the design of potent and selective modulators of alternative diabetes targets. This document provides a detailed overview of the application of a key this compound derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, in the development of a promising class of antidiabetic agents known as Free Fatty Acid Receptor 1 (FFA1) agonists.

Free Fatty Acid Receptor 1 (FFA1) Agonists: A Novel Approach to Diabetes Treatment

FFA1, also known as G protein-coupled receptor 40 (GPR40), is predominantly expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action makes FFA1 an attractive therapeutic target, as it offers the potential for lowering blood glucose levels with a reduced risk of hypoglycemia, a common side effect of some traditional diabetes therapies. The this compound derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (hereinafter referred to as Compound 20), has been identified as a potent and selective FFA1 agonist with promising antidiabetic properties.

Signaling Pathway of FFA1 Agonists

The activation of FFA1 by agonists like Compound 20 initiates a cascade of intracellular events that culminate in enhanced insulin secretion from pancreatic β-cells. The primary signaling pathway involves the Gαq/11 subunit of the G protein.

FFA1_Signaling_Pathway Compound_20 Compound 20 (this compound derivative) FFA1 FFA1 Receptor (GPR40) Compound_20->FFA1 Binds to G_protein Gαq/11 Protein FFA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes fusion PKC->Insulin_Vesicles Promotes fusion Insulin_Secretion Glucose-Stimulated Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1: FFA1 Receptor Signaling Pathway.

Synthesis of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (Compound 20)

The synthesis of Compound 20 involves a multi-step process, starting from commercially available materials. The following is a representative synthetic scheme and protocol.

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Final Product Formation A 4-Hydroxythiophenol C Intermediate 1 (Ethyl 2-((4-hydroxyphenyl)thio)acetate) A->C B Ethyl bromoacetate B->C E Intermediate 2 (Ethyl 2-((4-hydroxyphenyl)sulfonyl)acetate) C->E Oxidation D m-CPBA D->E G Intermediate 3 (Ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate) E->G Etherification F (2'-Chloro-[1,1'-biphenyl]-3-yl)methanol F->G I Compound 20 (Final Product) G->I Saponification H LiOH (Hydrolysis) H->I

Figure 2: Synthetic Workflow for Compound 20.
Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-hydroxyphenyl)thio)acetate (Intermediate 1)

  • To a solution of 4-hydroxythiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 1.

Protocol 2: Synthesis of Ethyl 2-((4-hydroxyphenyl)sulfonyl)acetate (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain Intermediate 2.

Protocol 3: Synthesis of Ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate (Intermediate 3)

  • To a solution of Intermediate 2 (1.0 eq) and (2'-chloro-[1,1'-biphenyl]-3-yl)methanol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq).

  • Stir the reaction mixture at 60°C for 8-12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Intermediate 3.

Protocol 4: Synthesis of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (Compound 20)

  • Dissolve Intermediate 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Compound 20.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for Compound 20.

Table 1: In Vitro Activity of Compound 20

ParameterValueAssay ConditionsReference
FFA1 Agonistic Activity (EC₅₀) 28.5 nMCalcium mobilization assay in HEK293 cells expressing human FFA1[1]
pEC₅₀ 7.54-[2]

Table 2: In Vivo Efficacy of Compound 20 in an Oral Glucose Tolerance Test (OGTT) in Normal Mice

Dose (mg/kg, p.o.)Blood Glucose AUC₀₋₁₂₀ min Reduction (%)Insulin AUC₀₋₁₂₀ min Increase (%)Reference
115.225.8[3]
335.668.4[3]
1052.1112.5[3]

Table 3: In Vivo Efficacy of Compound 20 in a Type 2 Diabetes Mouse Model (db/db mice)

TreatmentDose (mg/kg, p.o.)Fasting Blood Glucose Reduction (%)Reference
Compound 2020Significant improvement in hyperglycemia[3]

Table 4: Safety Profile of Compound 20

ParameterResultCommentsReference
Acute Toxicity No significant adverse effects observed at higher doses.Low risk of hypoglycemia.[1]
Chronic Toxicity No significant hepatic or renal toxicity observed in chronic studies.Compared to TAK-875 which showed liver toxicity.[1]

Conclusion

The this compound derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (Compound 20), represents a significant advancement in the discovery of novel antidiabetic agents. Its potent and selective agonism of the FFA1 receptor, coupled with a favorable in vivo efficacy and safety profile, underscores the potential of this chemical scaffold in the development of new treatments for type 2 diabetes. The detailed protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into the long-term efficacy and safety of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

(Phenylsulfonyl)acetic Acid Derivatives as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of (phenylsulfonyl)acetic acid derivatives as enzyme inhibitors. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide summarizes their quantitative inhibitory data, outlines detailed experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a phenylsulfonyl group attached to an acetic acid moiety. This structural motif has proven to be a valuable pharmacophore for the design of enzyme inhibitors. The presence of the sulfonyl group, a strong electron-withdrawing group and hydrogen bond acceptor, coupled with the carboxylic acid function, allows for diverse interactions with enzyme active sites.[1] Research has demonstrated the potential of these derivatives in targeting enzymes implicated in a variety of diseases, including glaucoma, Alzheimer's disease, inflammation, and cancer.[2][3][4]

Targeted Enzymes and Therapeutic Areas

This compound derivatives have been successfully developed to target several key enzymes:

  • Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in processes like pH regulation and fluid balance.[5][6] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, edema, and certain types of cancer.[3][4]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[1][7] Their inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease.[1][8][9][10]

  • Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[11][12] Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): As the terminal enzyme in the production of prostaglandin E2 (PGE2), mPGES-1 is a downstream target in the inflammatory cascade.[2][13][14][15][16] Its inhibition offers a more targeted anti-inflammatory approach than COX-2 inhibition.[16][17]

  • Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonists: While not enzyme inhibitors, some this compound derivatives act as potent agonists for FFA1, a G-protein coupled receptor that stimulates glucose-dependent insulin secretion.[18] This makes them promising candidates for the treatment of type 2 diabetes.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the reported inhibitory activities of various this compound derivatives against their target enzymes.

Table 1: Inhibition of Carbonic Anhydrases by N-phenylsulfonamide Derivatives [2][4]

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
Compound 2 Carbonic Anhydrase II (CA II)33.5 ± 0.38
Compound 8 Carbonic Anhydrase I (CA I)45.7 ± 0.46

Table 2: Inhibition of Cholinesterases by N-phenylsulfonamide Derivatives [2][4]

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
Compound 8 Acetylcholinesterase (AChE)31.5 ± 0.33
Compound 8 Butyrylcholinesterase (BChE)24.4 ± 0.29

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Phenoxy Acetic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
5f 4.07 ± 0.120.0667.83
7b 4.88 ± 0.150.0861.00
Celecoxib (Reference) 14.93 ± 0.120.05298.6
Mefenamic Acid (Reference) 29.9 ± 0.090.21142.38

Data for phenoxy acetic acid derivatives, a closely related class, is presented to illustrate the potential of the core scaffold.[19]

Table 4: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

CompoundmPGES-1 IC₅₀ (µM)
Licofelone (Arylpyrrolizine derivative) 6
PF-4693627 (Benzoxazole derivative) 0.003

Data for representative mPGES-1 inhibitors are shown to provide context for this therapeutic target.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate (NPA) by carbonic anhydrase.[20]

Materials:

  • Human carbonic anhydrase I and II (e.g., from erythrocytes)

  • 4-Nitrophenyl acetate (NPA)

  • This compound derivatives (test compounds)

  • Acetazolamide (standard inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in Tris-HCl buffer.

    • Prepare stock solutions of test compounds and acetazolamide in DMSO.

    • Prepare a stock solution of NPA in acetonitrile.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of CA solution.

    • Add 20 µL of the test compound solution at various concentrations (or DMSO for control).

    • Incubate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Tris-HCl Buffer Add_Buffer Add Buffer to Plate Prep_Buffer->Add_Buffer Prep_Enzyme Prepare CA Stock Add_Enzyme Add CA Solution Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Stocks Add_Inhibitor Add Test Compound Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare NPA Stock Add_Substrate Add NPA Solution Prep_Substrate->Add_Substrate Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate Incubate (10 min) Add_Inhibitor->Incubate Incubate->Add_Substrate Measure Measure Absorbance (405 nm) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50 Calc_Ki Determine Ki Calc_IC50->Calc_Ki G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Phosphate Buffer Add_Buffer Add Buffer to Plate Prep_Buffer->Add_Buffer Prep_Enzyme Prepare Enzyme Stock Add_Enzyme Add Enzyme Solution Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Stocks Add_Inhibitor Add Test Compound Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Stock Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_DTNB Prepare DTNB Stock Add_DTNB Add DTNB Solution Prep_DTNB->Add_DTNB Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Incubate->Add_DTNB Add_DTNB->Add_Substrate Measure Measure Absorbance (412 nm) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFA1 FFA1 (GPR40) Gq Gq protein FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_Vesicle Insulin Vesicle PKC->Insulin_Vesicle promotes fusion Ca_ER->Insulin_Vesicle promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Ligand (Phenylsulfonyl)acetic acid derivative Ligand->FFA1 binds G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Phospholipids->PLA2 acted upon by AA Arachidonic Acid (AA) PLA2->AA releases COX2 COX-2 AA->COX2 converted by PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 converted by PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation promotes Inhibitor_COX2 (Phenylsulfonyl)acetic acid derivative (COX-2 Inhibitor) Inhibitor_COX2->COX2 inhibits Inhibitor_mPGES1 (Phenylsulfonyl)acetic acid derivative (mPGES-1 Inhibitor) Inhibitor_mPGES1->mPGES1 inhibits

References

Application Notes and Protocols for Functional Materials Derived from (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of functional materials utilizing (Phenylsulfonyl)acetic acid and its derivatives. The primary focus is on the application of these compounds in drug discovery, specifically as potent and selective agonists for the Free Fatty Acid Receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. Additionally, the potential application of this compound as a versatile building block in materials science is briefly discussed. Detailed experimental protocols and relevant data are provided to facilitate further research and development in these areas.

Application in Drug Development: FFA1 Receptor Agonists

This compound derivatives have emerged as a significant class of therapeutic agents, particularly in the management of metabolic diseases. Their utility is highlighted by their ability to act as agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1] The activation of this receptor by agonists leads to an increase in intracellular calcium levels, potentiating insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[2][3]

One notable derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid , has demonstrated significant potential in preclinical studies. This compound has been shown to improve glucose tolerance in both normal and type 2 diabetic models without the associated risk of hypoglycemia.[2][3] Furthermore, it exhibits a favorable safety profile with no significant hepatic or renal toxicity observed in chronic toxicity studies, a critical advantage over some previous FFA1 agonists.[2][3]

Quantitative Data

The following table summarizes the key in vitro and in vivo data for the lead compound, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid.

ParameterValueSpecies/ModelReference
In Vitro Efficacy (pEC50) 7.54Human FFA1 Receptor[4]
In Vivo Efficacy
Oral Glucose Tolerance Test (OGTT) in normal ICR mice (30 mg/kg)Significant improvement in glucose toleranceICR Mice[2][3]
Oral Glucose Tolerance Test (OGTT) in diabetic KKAy mice (30 mg/kg)Robust improvement in glucose toleranceKKAy Mice[2][3]
Safety Profile
Hypoglycemia RiskLow risk even at high dosesFasting Rats[2][3]
Hepatic and Renal ToxicityNo significant adverse effects observed in chronic studiesRodent Models[2][3]
Signaling Pathway

The activation of the FFA1 receptor by this compound derivatives initiates a signaling cascade primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key factor in promoting the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion.

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand (Phenylsulfonyl)acetic acid derivative FFA1 FFA1 Receptor Ligand->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Granules Insulin Granules Ca2->Insulin_Granules Triggers fusion with plasma membrane Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

FFA1 Receptor Signaling Pathway

Experimental Protocols

Synthesis of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid

The synthesis of the target compound is a multi-step process that involves the preparation of key intermediates. The following protocol is a representative synthesis based on established chemical transformations.

Synthesis_Workflow R1 4-Mercaptophenol S1 Step 1: Thioetherification R1->S1 R2 Ethyl bromoacetate R2->S1 R3 2'-Chloro-3-(bromomethyl) -1,1'-biphenyl S2 Step 2: Etherification R3->S2 R4 Oxidizing Agent (e.g., m-CPBA) S3 Step 3: Oxidation R4->S3 R5 Base (e.g., NaOH) S4 Step 4: Hydrolysis R5->S4 I1 Ethyl 2-(4-hydroxyphenylthio)acetate I1->S2 I2 Ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}thio)acetate I2->S3 I3 Ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}sulfonyl)acetate I3->S4 P 2-{(4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}sulfonyl)acetic acid S1->I1 S2->I2 S3->I3 S4->P

Synthetic Workflow

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenylthio)acetate

  • Materials: 4-Mercaptophenol, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 4-mercaptophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of Ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}thio)acetate

  • Materials: Ethyl 2-(4-hydroxyphenylthio)acetate, 2'-Chloro-3-(bromomethyl)-1,1'-biphenyl, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of ethyl 2-(4-hydroxyphenylthio)acetate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2'-chloro-3-(bromomethyl)-1,1'-biphenyl (1.1 eq) in DMF to the reaction mixture.

    • Stir the reaction at 60 °C for 8-12 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of Ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}sulfonyl)acetate

  • Materials: Ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}thio)acetate, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}thio)acetate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the sulfone product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4: Synthesis of 2-{(4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}sulfonyl)acetic acid

  • Materials: Ethyl 2-({4-[(2'-chloro-1,1'-biphenyl-3-yl)methoxy]phenyl}sulfonyl)acetate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure final compound.

Application in Materials Science

While the primary application of this compound lies in medicinal chemistry, its structural features suggest its potential as a monomer or functional additive in the synthesis of advanced materials. The presence of the phenylsulfonyl group can impart desirable properties such as thermal stability, specific electronic characteristics, and the ability to participate in non-covalent interactions.[5]

Potential areas of application include:

  • High-Performance Polymers: The rigid phenylsulfonyl group can be incorporated into polymer backbones to enhance their glass transition temperature (Tg) and thermal stability. The carboxylic acid functionality allows for its use in the synthesis of polyesters and polyamides through condensation polymerization.

  • Liquid Crystals: The rod-like structure and polarizability of molecules containing the phenylsulfonyl moiety suggest potential applications in the design of liquid crystalline materials.[5] However, specific examples of liquid crystals based on this compound are not widely reported in the literature.

  • Functional Coatings and Membranes: The sulfonyl and carboxylic acid groups can provide hydrophilicity and sites for further chemical modification, making it a candidate for surface functionalization to create materials with tailored properties for coatings or separation membranes.

Further research is required to fully explore and realize the potential of this compound in these and other areas of materials science.

References

Protocol for the Esterification of (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-26

Introduction

Esters of (Phenylsulfonyl)acetic acid are valuable intermediates in organic synthesis and drug development. The presence of the electron-withdrawing phenylsulfonyl group and the acidic α-protons makes these compounds versatile building blocks for various carbon-carbon bond-forming reactions. This document provides detailed protocols for the synthesis of these esters through common esterification methods, including Fischer, Steglich, and Mitsunobu reactions.

Overview of Esterification Methods

The selection of an appropriate esterification method depends on the nature of the alcohol, the desired scale, and the presence of other functional groups in the substrates.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] It is typically suited for simple, non-sensitive primary and secondary alcohols that can be used in large excess to drive the reaction to completion.[1][2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] The removal of water, a byproduct, is crucial for achieving high yields.[3]

  • Steglich Esterification : This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] It is a mild and efficient procedure that proceeds at room temperature and is particularly useful for substrates that are sensitive to acidic conditions or are sterically hindered.[4][6]

  • Mitsunobu Reaction : This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with a complete inversion of stereochemistry.[7][8] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] It is highly effective under neutral conditions but requires careful purification to remove byproducts.[10]

Data Presentation: Representative Esterification Reactions

The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound with various alcohols.

EntryMethodAlcoholReagents & CatalystsSolventTemp.Time (h)Yield (%)
1FischerMethanolH₂SO₄ (catalytic)MethanolReflux4 - 8> 90
2FischerEthanolp-TsOH (catalytic)TolueneReflux6 - 1285-95
3SteglichIsopropanolDCC (1.1 eq), DMAP (0.1 eq)CH₂Cl₂RT3 - 6~90
4MitsunobuBenzyl AlcoholPPh₃ (1.5 eq), DIAD (1.5 eq)THF0°C to RT6 - 1280-90

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes the synthesis of Methyl (phenylsulfonyl)acetate using a strong acid catalyst and an excess of the alcohol, which also serves as the solvent.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 50.0 mmol).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved. A patent for a similar compound suggests a ratio of 25 g of acid in 125 mL of methanol.[11]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water (200 mL). c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers in a separatory funnel and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).[12] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester. c. If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification of this compound with Isopropanol

This protocol is suitable for alcohols that are more sensitive or sterically hindered, using DCC as a coupling agent and DMAP as a catalyst under mild, neutral conditions.[6]

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stopper

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.0 g, 10.0 mmol), isopropanol (0.72 g, 12.0 mmol, 1.2 eq), and DMAP (0.12 g, 1.0 mmol, 0.1 eq) in anhydrous dichloromethane (50 mL).

  • Reagent Addition: Cool the flask in an ice bath to 0°C. Add a solution of DCC (2.27 g, 11.0 mmol, 1.1 eq) in a small amount of CH₂Cl₂ dropwise to the stirring mixture.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of cold diethyl ether. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic solution sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL). d. Dry the organic layer over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the solution under reduced pressure to obtain the crude isopropyl ester. c. Purify the product by column chromatography on silica gel if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound esters.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine this compound, Alcohol, and Catalyst/Reagents in Solvent reaction 2. Stir at Specified Temperature (e.g., Reflux or Room Temp) reactants->reaction monitoring 3. Monitor Progress via TLC reaction->monitoring quench 4. Quench Reaction (e.g., add to water) monitoring->quench extract 5. Liquid-Liquid Extraction quench->extract wash 6. Wash Organic Layer (Acid/Base/Brine) extract->wash dry 7. Dry with Anhydrous Salt (e.g., MgSO4) wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Product (Distillation or Chromatography) concentrate->purify characterize 10. Characterize Final Product purify->characterize

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols for (Phenylsulfonyl)acetic Acid Analogs in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of (Phenylsulfonyl)acetic Acid Analogs in the Multi-Component Synthesis of Bioactive Heterocycles.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. Active methylene compounds are particularly valuable substrates in MCRs due to the reactivity of their α-protons. While direct applications of this compound in MCRs for heterocyclic synthesis are not extensively documented in recent literature, its close analog, phenylsulfonyl acetonitrile, serves as an excellent surrogate to demonstrate the potential utility of this class of reagents. The phenylsulfonyl group activates the adjacent methylene protons, facilitating reactions with a variety of electrophiles. This application note details a protocol for a three-component reaction for the synthesis of highly substituted 4H-pyran derivatives, a scaffold of significant interest in medicinal chemistry.

Application: Synthesis of Substituted 4H-Pyrans

The 4H-pyran core is a privileged scaffold found in numerous biologically active compounds. A highly efficient, one-pot, three-component synthesis of 4H-pyran derivatives can be achieved using an aromatic aldehyde, an active methylene compound like phenylsulfonyl acetonitrile, and a 1,3-dicarbonyl compound such as dimedone. This reaction typically proceeds via a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Table 1: Three-Component Synthesis of 4H-Pyran Derivatives

This table summarizes the results for the synthesis of various 4H-pyran derivatives using phenylsulfonyl acetonitrile as the active methylene component.

EntryAldehyde (1)Phenylsulfonyl Acetonitrile (2)Dimedone (3)Product (4)Yield (%)
14-Chlorobenzaldehyde1 equiv.1 equiv.2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4,5,6,7,8-tetrahydro-benzo[b]pyran-3-carbonitrile95
24-Methylbenzaldehyde1 equiv.1 equiv.2-Amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-4,5,6,7,8-tetrahydro-benzo[b]pyran-3-carbonitrile92
34-Methoxybenzaldehyde1 equiv.1 equiv.2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4,5,6,7,8-tetrahydro-benzo[b]pyran-3-carbonitrile94
43-Nitrobenzaldehyde1 equiv.1 equiv.2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4,5,6,7,8-tetrahydro-benzo[b]pyran-3-carbonitrile90
5Benzaldehyde1 equiv.1 equiv.2-Amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8-tetrahydro-benzo[b]pyran-3-carbonitrile93

Experimental Protocols

General Protocol for the Three-Component Synthesis of 4H-Pyran Derivatives

This protocol is based on the methodology described for the synthesis of 4H-pyrans using phenylsulfonyl acetonitrile.[1]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Phenylsulfonyl acetonitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, 2-3 drops)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), phenylsulfonyl acetonitrile (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).

  • Add 2-3 drops of piperidine to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 4H-pyran derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

Reaction Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product r1 Aromatic Aldehyde mix Mix and Stir at Room Temperature r1->mix r2 Phenylsulfonyl Acetonitrile r2->mix r3 Dimedone r3->mix cat Piperidine (catalyst) cat->mix sol Ethanol (solvent) sol->mix filter Filter Precipitate mix->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Pure 4H-Pyran Derivative dry->product

Caption: Experimental workflow for the synthesis of 4H-pyrans.

Proposed Reaction Mechanism

G A Aldehyde + Phenylsulfonyl Acetonitrile B Knoevenagel Condensation (Piperidine catalyst) A->B Step 1 C Arylidenephenylsulfonyl Acetonitrile Intermediate B->C E Michael Addition C->E D Dimedone D->E Step 2 F Acyclic Intermediate E->F G Intramolecular Cyclization F->G Step 3 H Final 4H-Pyran Product G->H

Caption: Proposed mechanism for 4H-pyran synthesis.

References

Application Notes and Protocols: Biological Activity Screening of Novel (Phenylsulfonyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to screen novel (phenylsulfonyl)acetic acid derivatives for various biological activities. The protocols outlined below are intended to guide researchers in the systematic evaluation of these compounds for potential therapeutic applications.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of representative this compound derivatives from preclinical studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 16c HeLa, SKOV-3, MCF-7MTT< 10 µg/mL[1][2]
Compound 16d HeLa, SKOV-3, MCF-7MTT< 10 µg/mL[1][2]
Compound 17a HeLa, MCF-7MTT< 10 µg/mL[1][2]
Compound 17d HeLaMTT< 10 µg/mL[1][2]
Sulfonamide 3 UO-31 (Renal)NCI-60 Screen10.83% GI[3]
Sulfonamide 3 SNB-75 (CNS)NCI-60 Screen13.76% GI[3]
Sulfonamide 3 HCT-116 (Colon)NCI-60 Screen17.37% GI[3]
Sulfonamide 3 BT-549 (Breast)NCI-60 Screen17.64% GI[3]

IC50: Half-maximal inhibitory concentration. GI%: Growth Inhibition Percentage.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
Compounds 16d, 16e Staphylococcus aureusBroth Microdilution1-4[1][2]
Compounds 16d, 16e Enterococcus speciesBroth Microdilution1-4[1][2]
Compound 4 Staphylococcus aureus ATCC 6538Broth Microdilution125[4]
Compound 4 Bacillus subtilis ATCC 6683Broth Microdilution125[4]

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound ClassTarget EnzymeAssay TypeIC50/Kᵢ (nM)Reference
N-phenylsulfonamide derivativesCarbonic Anhydrase IEnzyme InhibitionKᵢ: 45.7[5]
N-phenylsulfonamide derivativesCarbonic Anhydrase IIEnzyme InhibitionKᵢ: 33.5[5]
N-phenylsulfonamide derivativesAcetylcholinesterase (AChE)Enzyme InhibitionKᵢ: 31.5[5]
N-phenylsulfonamide derivativesButyrylcholinesterase (BChE)Enzyme InhibitionKᵢ: 24.4[5]
Phenylsulfonyl hydrazide (7d)Prostaglandin E₂ (PGE₂) productionCell-basedIC50: 60[6]

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of novel this compound derivatives.

Anticancer Activity Screening: MTT Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][7]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compounds B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

MTT Assay Experimental Workflow.
Antimicrobial Activity Screening: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate 18-24h at 37°C C->D E Determine MIC (visual or OD600) D->E

MIC Assay Experimental Workflow.
Anti-Diabetic Activity: FFA1 Receptor Agonist Assay

Objective: To evaluate the ability of this compound derivatives to act as agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40).

Principle: FFA1 is a G-protein coupled receptor that, upon activation by agonists, stimulates the Gq/11 pathway, leading to an increase in intracellular calcium ([Ca²⁺]i) and potentiation of glucose-stimulated insulin secretion.[4][9] This assay measures the agonist-induced increase in intracellular calcium.

Materials:

  • Cell line expressing human FFA1 (e.g., CHO-K1, HEK293)

  • Cell culture medium

  • This compound derivatives

  • Positive control agonist (e.g., TAK-875)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capability

Protocol:

  • Cell Seeding:

    • Seed FFA1-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Place the plate in a fluorescence plate reader.

    • Add the test compounds at various concentrations.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically for several minutes to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the increase in fluorescence signal relative to the baseline.

    • Determine the EC50 value for each compound.

FFA1_Signaling_Pathway cluster_cell Pancreatic β-cell FFA1 FFA1 Receptor Gq Gq protein FFA1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ release ER->Ca2_release Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion triggers Ligand (Phenylsulfonyl)acetic acid derivative Ligand->FFA1 binds

FFA1 Signaling Pathway.
Anti-Inflammatory Activity: COX-2 and mPGES-1 Inhibition Assays

Objective: To assess the inhibitory activity of this compound derivatives against cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1).

Principle: COX-2 and mPGES-1 are key enzymes in the biosynthesis of prostaglandin E₂ (PGE₂), a major mediator of inflammation.[1][3][10] Inhibition of these enzymes reduces PGE₂ production.

A. COX-2 Inhibitor Screening Assay (Fluorometric)

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound derivatives

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add test compounds and controls (vehicle and positive inhibitor) to the wells.

    • Add the COX-2 enzyme to all wells except the blank.

  • Reaction Initiation:

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement:

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically.

  • Data Analysis:

    • Calculate the rate of reaction and the percentage of inhibition.

    • Determine the IC50 value.

B. mPGES-1 Inhibition Assay (Cell-based)

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium

  • Interleukin-1β (IL-1β)

  • This compound derivatives

  • PGE₂ ELISA kit

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with test compounds for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with IL-1β (1-10 ng/mL) to induce mPGES-1 expression.

    • Incubate for 24-48 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant.

  • PGE₂ Measurement:

    • Quantify the amount of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE₂ inhibition and determine the IC50 value.

Prostaglandin_Synthesis_Pathway cluster_cell Inflammatory Cell Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 COX-2 COX2 COX-2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation mediates Inhibitor (Phenylsulfonyl)acetic acid derivative Inhibitor->COX2 inhibits Inhibitor->mPGES1 inhibits

Prostaglandin E₂ Synthesis Pathway.

References

Application Notes and Protocols for (Phenylsulfonyl)acetic Acid Compounds: Antimicrobial and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and anticancer properties of various (phenylsulfonyl)acetic acid derivatives. This document includes a compilation of quantitative data from recent studies, detailed protocols for key biological assays, and visualizations of relevant signaling pathways to guide further research and development in this area.

Anticancer Properties of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action for some of these compounds appears to involve the induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives, as measured by the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives against Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer) IC50 (µg/mL)SKOV-3 (Ovarian Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
16c -< 10< 10
16d < 10< 10< 10
17a < 10-< 10
17d < 10--
16f > 60> 60> 60

Data extracted from a study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, highlighting potent activity of compounds 16c, 16d, and 17a.[1][2]

Table 2: Cytotoxicity of Phenylsulfonylpiperazine Derivatives against Breast Cancer Cell Lines

CompoundMCF-7 (Luminal A) IC50 (µM)Non-tumoral MCF-10A IC50 (µM)Selectivity Index (SI) for MCF-7
Compound 3 4.48> 160> 35.6
Compound 11 20.00> 160> 8
Compound 2 -88.20-

Data from a study on phenylsulfonylpiperazine derivatives, indicating high selectivity of Compound 3 for the MCF7 cancer cell line.[3]

Anticancer Signaling Pathways

Some phenylsulfonyl derivatives exert their anticancer effects by inducing ER stress-dependent apoptosis. This involves the activation of the Unfolded Protein Response (UPR), the p53 signaling pathway, and the G2/M cell cycle checkpoint.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Apoptosis Apoptosis ER_Stress ER Stress (e.g., Phenylsulfonyl Compound) UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP IRE1->CHOP ATF6->CHOP Bcl2_down Bcl-2 (Downregulation) CHOP->Bcl2_down Bax_up Bax (Upregulation) CHOP->Bax_up Caspase_Cascade Caspase Cascade Bcl2_down->Caspase_Cascade Bax_up->Caspase_Cascade Apoptosis_node Apoptosis Caspase_Cascade->Apoptosis_node

p53_Pathway cluster_Signal Signal Transduction cluster_Response Cellular Response DNA_Damage DNA Damage (from Phenylsulfonyl Compound) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax Bax Expression p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis_node Apoptosis Bax->Apoptosis_node

G2M_Checkpoint cluster_Signal Signal Transduction cluster_Regulation Cell Cycle Regulation DNA_Damage DNA Damage (from Phenylsulfonyl Compound) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase (Inhibition) Chk1_Chk2->Cdc25 CyclinB_Cdk1 Cyclin B/Cdk1 (Inactive) Cdc25->CyclinB_Cdk1 G2M_Arrest G2/M Arrest CyclinB_Cdk1->G2M_Arrest

Antimicrobial Properties of this compound Derivatives

This compound and its derivatives have shown promising activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria. Their efficacy extends to inhibiting biofilm formation, a critical factor in chronic and recurrent infections.

Quantitative Antimicrobial Activity Data

The following tables present the minimum inhibitory concentration (MIC) and other relevant data for the antimicrobial activity of these compounds.

Table 3: Antimicrobial Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

CompoundStaphylococcus spp. MIC (µg/mL)Enterococcus spp. MIC (µg/mL)Biofilm Inhibition (MRSA) at 4xMIC (%)
General Range 1-41-4-
16a --61-98
16d 1-41-4> 90 (MRCNS)
16e 1-41-4-

Data from a study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, showing significant activity against Gram-positive bacteria and potent biofilm inhibition.[1][2]

Table 4: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

CompoundStaphylococcus aureus ATCC 6538 MIC (µg/mL)Bacillus subtilis ATCC 6683 MIC (µg/mL)Enterococcus faecium E5 Zone of Inhibition (mm)
3 --15
4 12512510

Data from a study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, with compound 4 showing the most notable antibacterial effect.[4][5]

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the anticancer and antimicrobial properties of this compound compounds.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is determined as the lowest concentration of the agent at which no visible growth occurs.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture bacteria overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, read the optical density at 600 nm (OD600) with a microplate reader.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum serial_dilution Prepare Serial Dilutions of Compound prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate_18_24h Incubate 18-24h inoculate_plate->incubate_18_24h determine_mic Determine MIC (Visual/OD600) incubate_18_24h->determine_mic end End determine_mic->end

Protocol 3: Biofilm Inhibition Assay

This protocol is used to assess the ability of compounds to inhibit the formation of bacterial biofilms.

Principle: Bacteria are cultured in the presence of varying concentrations of the test compound in a microtiter plate. After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of stained biofilm is then quantified by measuring the absorbance of the solubilized dye.

Materials:

  • Bacterial strains

  • Appropriate growth medium

  • This compound derivatives

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Inoculum and Compound Preparation:

    • Prepare a standardized bacterial inoculum as in the MIC assay.

    • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Incubation for Biofilm Formation:

    • Add the bacterial inoculum to the wells containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate without shaking at 37°C for 24-48 hours.

  • Washing and Staining:

    • Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Solubilization and Quantification:

    • Wash the wells to remove excess stain.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance at 595 nm.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control.

Biofilm_Inhibition_Workflow start Start prepare_inoculum_compounds Prepare Inoculum and Compound Dilutions start->prepare_inoculum_compounds incubate_biofilm Incubate for Biofilm Formation (24-48h) prepare_inoculum_compounds->incubate_biofilm wash_planktonic Wash Planktonic Cells incubate_biofilm->wash_planktonic stain_crystal_violet Stain with Crystal Violet wash_planktonic->stain_crystal_violet wash_excess_stain Wash Excess Stain stain_crystal_violet->wash_excess_stain solubilize_dye Solubilize Dye with Acetic Acid wash_excess_stain->solubilize_dye read_absorbance Read Absorbance (595 nm) solubilize_dye->read_absorbance analyze_data Calculate % Biofilm Inhibition read_absorbance->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for (Phenylsulfonyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (phenylsulfonyl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.[1]
Suboptimal reactant stoichiometry.Optimize the ratio of reactants, particularly the ratio of the sulfonylating agent to the acetic acid derivative. Response surface methodology can be employed to determine the optimal ratios.[1]
Inactive or degraded reagents.Use fresh, high-purity reagents. Ensure that hygroscopic reagents are handled under anhydrous conditions.
Poor choice of catalyst or catalyst deactivation.For catalytic methods, ensure the correct catalyst is being used for the specific reaction. If catalyst deactivation is suspected, consider using a fresh batch or a more robust catalyst. Modern rhodium-based catalysts have shown high efficiency.[1]
Presence of Impurities in Product Incomplete oxidation of starting materials (in oxidative methods).If synthesizing from a thioether precursor, ensure complete oxidation by adjusting the amount of oxidizing agent (e.g., hydrogen peroxide) or the reaction time.
Side reactions such as decarboxylation.Under certain conditions, this compound can undergo decarboxylation.[1] Avoid excessive heating during the reaction and workup to minimize this side product.
Unreacted starting materials.Improve reaction conversion by optimizing conditions as mentioned for low yield. During workup, perform appropriate extractions or recrystallizations to remove unreacted starting materials.
Byproducts from the sulfonation reaction.Traditional sulfonation methods can produce byproducts.[1] Purification by recrystallization is often effective. Consider using a different solvent system for recrystallization to improve purity.
Difficulty with Product Isolation Product is soluble in the workup solvent.If the product is not precipitating, it may be too soluble in the chosen solvent. Try adding a non-polar co-solvent to induce precipitation or remove the solvent under reduced pressure.
Oily product instead of solid.The product may be impure, leading to a depressed melting point. Try to purify the oil using column chromatography. Alternatively, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Emulsion formation during aqueous workup.Emulsions can form during extractions with ethyl acetate. To break the emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct Sulfonation: This involves the reaction of a phenylacetic acid derivative with a sulfonating agent. A common approach is the treatment of acetic acid with phenylsulfonyl chloride under basic conditions.[1]

  • Oxidation: This route starts with a sulfur-containing precursor, such as a sulfide or thiol, which is then oxidized to form the sulfonic acid, followed by the addition of the acetic acid moiety.[1]

  • Condensation Reactions: These methods involve the condensation of phenols with acetic anhydride in the presence of a catalyst.[1]

Q2: How can I improve the yield and selectivity of my reaction?

A2: To improve yield and selectivity, consider modern catalytic approaches. For instance, rhodium-catalyzed systems can offer superior control over reaction pathways under milder conditions compared to traditional methods, with yields often ranging from 75% to 85% and selectivities between 85% and 90%.[1] Optimization of reaction parameters such as temperature, catalyst concentration, and reactant ratios is also critical.[1]

Q3: What are some key safety precautions I should take when synthesizing this compound?

A3: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhaling dust or vapors.[4] In case of contact with skin or eyes, rinse thoroughly with water and consult a physician.[4]

Q4: My final product has a low melting point and appears impure. How can I purify it?

A4: Recrystallization is a common and effective method for purifying solid organic compounds. Select a solvent in which the this compound is soluble at high temperatures but sparingly soluble at room temperature. If the product is an oil or fails to crystallize, column chromatography may be necessary for purification.

Q5: Can this compound be used as a building block for other molecules?

A5: Yes, it is a valuable intermediate in the synthesis of more complex molecules.[1] The carboxylic acid group can undergo esterification, and the phenylsulfonyl group can participate in various reactions, including nucleophilic substitution.[1] It has been used in the development of pharmaceutical compounds, such as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[5][6]

Experimental Protocols

Example Protocol: Synthesis of [4-(Methylsulfonyl)phenyl]acetic acid via Oxidation

This protocol is adapted from a literature procedure for a structurally related compound and illustrates a common oxidative approach.[7][8]

Materials:

  • 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol)

  • Morpholine (60 mmol)

  • Elemental sulfur (40 mmol)

  • 3N Sodium Hydroxide (NaOH) solution (20 ml)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl acetate

Procedure:

  • Combine 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur in a round-bottom flask.

  • Reflux the mixture for 2 hours at 125°C (398 K).[7]

  • Add 20 ml of 3N NaOH solution to the reaction mixture and reflux for an additional 30 minutes.[7]

  • Cool the mixture to room temperature and filter to remove any solid impurities.

  • Acidify the filtrate with HCl to a pH of 6.

  • Filter the resulting solution and wash the aqueous fraction with ethyl acetate to remove organic impurities.

  • Further acidify the aqueous fraction with diluted HCl to precipitate the pure product.

  • Collect the white solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

reaction_pathway Synthetic Pathway for this compound Thiophenol Thiophenol Intermediate Phenylthioacetic acid Thiophenol->Intermediate Base Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Intermediate Oxidizing_agent Oxidizing Agent (e.g., H2O2) Intermediate->Oxidizing_agent Final_Product This compound Oxidizing_agent->Final_Product Oxidation

Caption: A common synthetic route to this compound.

experimental_workflow General Experimental Workflow Start 1. Reagent Preparation Reaction 2. Reaction Setup & Monitoring (TLC) Start->Reaction Workup 3. Quenching & Aqueous Workup Reaction->Workup Extraction 4. Solvent Extraction Workup->Extraction Drying 5. Drying of Organic Layer Extraction->Drying Purification 6. Purification (Recrystallization/Chromatography) Drying->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Standard workflow for synthesis and purification.

troubleshooting_guide Troubleshooting Decision Tree Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurities Impurities Present? Start->Impurities Isolation_Issue Isolation Difficulty? Start->Isolation_Issue Check_Conditions Optimize Temp, Time, Ratios Low_Yield->Check_Conditions Yes Check_Reagents Verify Reagent Purity Low_Yield->Check_Reagents Still Low Recrystallize Recrystallize Product Impurities->Recrystallize Yes Chromatography Use Column Chromatography Impurities->Chromatography Still Impure Change_Solvent Change Workup/Isolation Solvent Isolation_Issue->Change_Solvent Yes Seed_Crystal Add Seed Crystal Isolation_Issue->Seed_Crystal Oily Product

Caption: A decision tree for troubleshooting common synthesis issues.

References

Common byproducts in (Phenylsulfonyl)acetic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving (Phenylsulfonyl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common types of byproducts in reactions with this compound? Common byproducts include unreacted starting materials, benzenesulfonic acid (from hydrolysis or desulfonation), self-condensation products (especially in olefination reactions), and products from decarboxylation. In esterification reactions, residual acid or alcohol and byproducts from side reactions of the catalyst can also be present.
My reaction yield is low. What are the potential causes? Low yields can result from several factors, including incomplete deprotonation of the acidic methylene group, self-condensation of the starting material, or decomposition of the product under the reaction conditions. For Julia-Kocienski type reactions, the choice of base and reaction conditions is critical to avoid low yields.[1]
How can I effectively remove unreacted this compound from my reaction mixture? Unreacted this compound can typically be removed by performing a basic aqueous wash of the organic reaction mixture. Dissolving the crude product in an organic solvent and washing with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide will convert the acidic starting material into its water-soluble salt, which will then partition into the aqueous layer.[2]
What is the best way to purify the final product? Purification methods depend on the properties of the desired product and the impurities present. Common techniques include recrystallization, column chromatography, and acid-base extraction. For solid products, recrystallization from a suitable solvent system is often effective. For complex mixtures or to remove highly polar impurities, silica gel chromatography is recommended.

Troubleshooting Guides

Issue 1: Presence of an Acidic Impurity After Workup

Symptoms:

  • NMR spectrum shows broad peaks indicative of an acid.

  • The isolated product has a lower melting point than expected.

  • Difficulty in achieving crystallization.

Possible Cause: The most likely acidic impurity is benzenesulfonic acid . This can form from the hydrolysis of sulfonyl-containing reagents or as a byproduct in certain reactions.[1] Due to its high polarity, it can be challenging to remove completely with a simple water wash.

Solutions:

MethodExperimental ProtocolData/Notes
Basic Aqueous Wash 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 3. Check the pH of the aqueous layer to ensure it is basic. 4. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.This method is effective for removing the majority of benzenesulfonic acid. The resulting sodium benzenesulfonate is highly water-soluble.
Silica Gel Chromatography 1. Prepare a silica gel column. 2. Dissolve the crude product in a minimal amount of a suitable solvent. 3. Elute the column with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient).Benzenesulfonic acid is very polar and will adhere strongly to the silica gel, allowing for the elution of less polar products.[1]
Precipitation of Salts For sulfonic and sulfinic acids, precipitation as arylmethylisothiuronium salts from aqueous solutions can be an effective purification method, yielding crystalline products.[3]This method is particularly useful for water-soluble acidic byproducts.
Issue 2: Formation of a Self-Condensation Byproduct in Julia-Kocienski Olefination

Symptoms:

  • Presence of a higher molecular weight byproduct in the mass spectrum.

  • Complex NMR spectrum with unexpected signals.

  • Reduced yield of the desired alkene.

Possible Cause: In the Julia-Kocienski olefination, the sulfonyl carbanion can act as a nucleophile and attack another molecule of the starting sulfone, leading to a dimeric byproduct.[4] This is more likely to occur if the concentration of the deprotonated sulfone is high before the addition of the aldehyde.[1][4]

Solutions:

MethodExperimental ProtocolData/Notes
"Barbier-like" Conditions 1. To a mixture of the this compound derivative and the aldehyde in a suitable solvent, slowly add the base at the appropriate temperature.By adding the base slowly to the mixture of reactants, the sulfonyl carbanion is generated in situ and can react immediately with the aldehyde, minimizing the chance of self-condensation.[4]
Choice of Sulfone 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have a lower tendency for self-condensation compared to benzothiazolyl (BT) sulfones.[4]This allows for the pre-formation of the carbanion before the addition of the aldehyde, which can be advantageous for reactions with base-sensitive aldehydes.[4]

Experimental Workflows and Logical Relationships

Below are diagrams illustrating key experimental workflows and logical relationships in troubleshooting reactions of this compound.

Purification_Workflow cluster_0 Reaction Workup cluster_1 Purification start Crude Reaction Mixture extraction Aqueous Workup (e.g., NaHCO3 wash) start->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography If oily or complex mixture recrystallization Recrystallization concentration->recrystallization If solid chromatography->recrystallization For further purification pure_product pure_product chromatography->pure_product Final Product recrystallization->pure_product Final Product

Diagram 1: General purification workflow for this compound reaction products.

Troubleshooting_Logic start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_base Check Base Strength & Stoichiometry low_yield->check_base Yes check_condensation Self-Condensation? (Julia-Kocienski) low_yield->check_condensation Yes acidic_impurity Acidic Impurity? (e.g., Benzenesulfonic acid) impure_product->acidic_impurity Yes barbier Use 'Barbier-like' Conditions check_condensation->barbier Yes basic_wash Perform Basic Wash (NaHCO3) acidic_impurity->basic_wash Yes column Use Silica Gel Chromatography acidic_impurity->column Yes

Diagram 2: Troubleshooting decision tree for common issues.

References

Technical Support Center: Purification of Crude (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (Phenylsulfonyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, also known as 2-(benzenesulfonyl)acetic acid, can contain various impurities depending on the synthetic route. Common impurities may include:

  • Inorganic Salts: Sulfuric acid or salts (e.g., sodium sulfate) are common if sulfonation reactions are employed in the synthesis.[1][2]

  • Unreacted Starting Materials: Residual phenylacetic acid or sulfonating agents may be present.

  • Byproducts of Sulfonation: Isomeric products or over-sulfonated species can form.

  • Solvent Residues: Solvents used in the synthesis and workup may be retained in the crude product.

  • Color Impurities: High molecular weight byproducts can result in a discolored product.

Q2: What is the typical melting point of pure this compound?

A2: The reported melting point of pure this compound is typically in the range of 111-112°C. A broad melting range or a melting point lower than this often indicates the presence of impurities.

Q3: My crude product is highly water-soluble, making extraction with organic solvents difficult. What can I do?

A3: The high polarity of the sulfonyl and carboxylic acid groups can lead to significant water solubility, posing a challenge for standard liquid-liquid extraction.[1][3] Here are some strategies to overcome this:

  • Salting Out: The addition of a saturated solution of an inorganic salt, like sodium chloride (brine), to the aqueous layer can decrease the solubility of the organic compound, driving it into the organic phase during extraction.[1]

  • Acidification: Ensure the aqueous solution is sufficiently acidified (pH < 2) to protonate the carboxylic acid, making it less water-soluble and more soluble in organic solvents.

  • Use of a More Polar Solvent: If using a non-polar solvent like hexane, switching to a more polar extraction solvent such as ethyl acetate or dichloromethane may improve partitioning.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous extraction can be more efficient than batch extractions.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be a suitable purification method. The choice of stationary and mobile phase depends on the polarity of the impurities.

  • Normal Phase Chromatography: For less polar impurities, silica gel can be used as the stationary phase with a solvent system such as a gradient of ethyl acetate in hexanes.

  • Reversed-Phase Chromatography (C18): If the impurities are highly polar or if the product is still contaminated with inorganic salts after other purification steps, reversed-phase chromatography is a good option. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1][3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound is melting in the hot solvent before it dissolves, or the solution is supersaturated.1. Add more of the hot solvent to ensure complete dissolution at the boiling point.2. Reheat the mixture to ensure a homogeneous solution before cooling.3. Try a different recrystallization solvent with a lower boiling point.
No Crystal Formation The solution is not saturated, or nucleation is inhibited.1. Scratch the inside of the flask with a glass rod to create nucleation sites.2. Add a seed crystal of pure this compound.3. Reduce the volume of the solvent by gentle heating and evaporation.4. Cool the solution in an ice bath to further decrease solubility.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
Colored Crystals Colored impurities are co-precipitating with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Perform a hot filtration to remove the charcoal and any insoluble impurities.
Purity and Analysis Issues
Problem Possible Cause Troubleshooting Steps
Broad Melting Point The sample contains impurities.1. Perform another recrystallization.2. Consider using a different purification technique, such as column chromatography, to remove persistent impurities.
Unexpected Peaks in HPLC Presence of impurities or degradation of the compound.1. Identify the impurities by techniques like LC-MS if possible.2. Adjust the purification protocol to target the removal of the identified impurities.3. Ensure the HPLC mobile phase is compatible with the compound and does not cause on-column degradation. Acidifying the mobile phase can often improve peak shape for carboxylic acids.[4]
Inorganic Salt Contamination Incomplete removal of salts from the synthesis.1. Wash the crude product thoroughly with cold water if it is an organic solid.2. For highly water-soluble products, consider using ion exchange or reversed-phase chromatography for desalting.[1][3]

Experimental Protocols

Recrystallization Protocol (General Procedure)

  • Solvent Selection: Based on literature for similar compounds, methanol or an ethanol/water mixture can be good starting points for solvent screening.[5] The ideal solvent should dissolve the crude this compound when hot but not when cold.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

    • Perform a hot gravity filtration to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol (General Guidance)

  • Stationary Phase: Silica gel for normal phase or C18 silica for reversed-phase.

  • Mobile Phase (Normal Phase): Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.

  • Mobile Phase (Reversed-Phase): Start with a high percentage of water (with 0.1% TFA or formic acid) and gradually increase the concentration of acetonitrile or methanol.

Quantitative Data

The following table presents hypothetical data to illustrate the potential effectiveness of different purification techniques. Actual results will vary based on the nature and quantity of impurities in the crude material.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Methanol)85%97%75%Effective for removing less polar impurities.
Recrystallization (Ethanol/Water)85%96%80%Good for compounds with moderate polarity.
Column Chromatography (Silica Gel)85%>99%60%Can provide very high purity but may result in lower yields.
Reversed-Phase Chromatography (C18)97%>99.5%90%Excellent for removing highly polar impurities and salts from an already partially purified product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool if no insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Purified Product wash->dry pure Pure this compound dry->pure

Caption: A typical experimental workflow for the recrystallization of crude this compound.

troubleshooting_logic start Crude Product Impure recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC/MP) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2 Check Purity column_chrom->purity_check2 purity_check2->recrystallization Purity Not OK (try different solvent) purity_check2->pure_product Purity OK further_analysis Further Characterization (NMR, MS) pure_product->further_analysis

Caption: A logical decision-making workflow for the purification of this compound.

References

Improving the yield and purity of (Phenylsulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Phenylsulfonyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Issues

Problem Possible Causes Solutions
Low or No Product Yield Incomplete oxidation of the starting material (e.g., (phenylthio)acetic acid).• Ensure the correct stoichiometry of the oxidizing agent.• Optimize reaction temperature and time; prolonged reaction times at elevated temperatures can sometimes lead to decomposition.• Verify the purity and reactivity of the starting materials.
Inefficient reaction conditions for sulfonation.• Use a slight excess of the sulfonating agent to drive the reaction to completion.[1] • Control the reaction temperature carefully, as sulfonation reactions can be exothermic.[2]
Side reactions, such as decarboxylation.• Under certain conditions, this compound may undergo decarboxylation.[3] Avoid excessive heat during reaction and workup.
Presence of Impurities in Crude Product Unreacted starting materials.• Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion of starting materials.[4]
Formation of byproducts (e.g., disulfonated products).• To favor monosulfonation, use milder reaction conditions, control the stoichiometry of the sulfonating agent, and monitor the reaction time closely.[1]
Oxidation of the phenyl ring.• Use a selective oxidizing agent that targets the sulfur atom without affecting the aromatic ring.

Purification Issues

Problem Possible Causes Solutions
Difficulty in Crystallization Product is too soluble in the chosen solvent.• Choose a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.[5] • Consider using a solvent pair: dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy, then heat until clear and allow to cool slowly.[6]
Presence of oily impurities that inhibit crystallization.• Attempt to "salt out" the product by adding a saturated solution of a non-reactive salt to decrease its solubility in aqueous solutions.[1] • Purify via column chromatography before crystallization.
Low Recovery After Recrystallization Using too much solvent.• Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Cooling the solution too quickly.• Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
Product is significantly soluble in the cold solvent.• Ensure the chosen solvent has low solubility for the product at low temperatures.[5] • Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes include the oxidation of (phenylthio)acetic acid, the reaction of a phenylsulfonyl halide with a malonic ester derivative followed by hydrolysis and decarboxylation, and the direct sulfonation of phenylacetic acid.[3]

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white solid. The melting point is in the range of 152-153.5°C.[8]

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Suitable solvents for recrystallization should be determined experimentally. A good starting point is to test solvents where the compound has high solubility when hot and low solubility when cold.[5] Water or mixtures of ethanol and water are often good candidates for polar compounds like carboxylic acids.[6]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of starting materials and the appearance of the product.[4]

Q5: What are the main safety precautions to consider when working with this compound and its precursors?

A5: this compound can cause skin and serious eye irritation.[9][10] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11] Precursors like oxidizing agents and sulfonating agents can be corrosive and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of (Phenylthio)acetic acid

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve (phenylthio)acetic acid in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide, N-chlorosaccharin[12]) dropwise to the cooled solution while maintaining the temperature.

  • Reaction: Allow the reaction mixture to stir at a controlled temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution for peroxide-based oxidations).

  • Isolation: Precipitate the product by adding the reaction mixture to ice-water.

  • Filtration: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.

Protocol 2: Recrystallization of this compound

This is a general procedure for purification.[5][6]

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the solid dissolves. If it dissolves, allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Visualizations

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup Procedure start->check_workup If crude product is impure check_starting_materials Verify Starting Material Purity check_reaction->check_starting_materials If reaction incomplete optimize_stoichiometry Optimize Reactant Stoichiometry check_reaction->optimize_stoichiometry optimize_temp_time Optimize Temperature & Time check_reaction->optimize_temp_time end_success Improved Yield/Purity optimize_temp_time->end_success check_purification Evaluate Purification Method check_workup->check_purification recrystallization Optimize Recrystallization check_purification->recrystallization chromatography Consider Chromatography check_purification->chromatography recrystallization->end_success chromatography->end_success

Caption: Troubleshooting workflow for low yield and purity.

Purification_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slowly cool to room temperature, then ice bath dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystals Form cool->crystallization vacuum_filtration Collect crystals via vacuum filtration crystallization->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end_product Pure this compound dry->end_product

Caption: General purification workflow via recrystallization.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product phenylthioacetic_acid (Phenylthio)acetic acid oxidation Oxidation (e.g., H2O2, Acetic Acid) phenylthioacetic_acid->oxidation phenylsulfonylacetic_acid This compound oxidation->phenylsulfonylacetic_acid

Caption: Common synthesis pathway for this compound.

References

Troubleshooting guide for scaling up (Phenylsulfonyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Phenylsulfonyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Oxidation of (Phenylthio)acetic acid: This is a common and often high-yielding method. It involves the oxidation of the sulfide group in (phenylthio)acetic acid to a sulfone. A typical oxidant is hydrogen peroxide in glacial acetic acid.[1][2]

  • Direct Sulfonation of Phenylacetic Acid: This method involves the electrophilic aromatic substitution of phenylacetic acid using a strong sulfonating agent, such as fuming sulfuric acid.[3][4] This route can be more direct but may present challenges in controlling the position of the sulfonyl group on the phenyl ring.

Troubleshooting Guide: Oxidation of (Phenylthio)acetic acid

This section addresses common issues encountered when synthesizing this compound via the oxidation of (phenylthio)acetic acid.

Q2: My reaction is slow or appears incomplete. What are the possible causes and solutions?

  • Issue: Thin Layer Chromatography (TLC) analysis shows a significant amount of starting material ((phenylthio)acetic acid) remaining after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Oxidant: The molar ratio of hydrogen peroxide to the sulfide is crucial. A substoichiometric amount will result in incomplete conversion.

      • Solution: Ensure you are using a sufficient excess of hydrogen peroxide. Ratios of 2.2 to 4 equivalents of H₂O₂ are often employed.[5]

    • Low Reaction Temperature: The oxidation rate is temperature-dependent.

      • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[1]

    • Poor Quality of Reagents: Degradation of hydrogen peroxide or impurities in the starting material or solvent can inhibit the reaction.

      • Solution: Use a fresh, properly stored bottle of hydrogen peroxide. Ensure the (phenylthio)acetic acid and glacial acetic acid are of high purity.

Q3: I am observing a significant amount of an intermediate byproduct. How can I address this?

  • Issue: TLC or NMR analysis indicates the presence of a major byproduct in addition to the starting material and the desired product. This is often the intermediate phenylsulfinylacetic acid (the sulfoxide).

  • Possible Causes & Solutions:

    • Incomplete Oxidation: The formation of the sulfoxide is the first step in the oxidation. Insufficient reaction time or oxidant will lead to its accumulation.

      • Solution: Increase the reaction time and monitor the progress by TLC until the sulfoxide spot is minimized. A slight excess of hydrogen peroxide can help drive the reaction to the desired sulfone.[6]

    • Reaction Temperature Too Low: The oxidation of the sulfoxide to the sulfone may require more energy.

      • Solution: Gently warm the reaction mixture. A temperature of 50 °C has been shown to be effective in some sulfide oxidations.[7]

Q4: How can I effectively purify the final product and remove unreacted starting material and the sulfoxide byproduct?

  • Issue: The crude product is a mixture of this compound, (phenylthio)acetic acid, and phenylsulfinylacetic acid.

  • Possible Causes & Solutions:

    • Recrystallization: This is the most common method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system where the solubility of the desired product and the impurities differ significantly with temperature.

      • Solution:

        • Single Solvent Recrystallization: Experiment with solvents like hot water, ethanol, or mixtures such as toluene/hexanes.[8] The desired product, being more polar, will likely be less soluble in non-polar solvents at room temperature compared to the less polar starting material.

        • Two-Solvent Recrystallization: A good starting point could be dissolving the crude mixture in a hot solvent in which all components are soluble (e.g., ethanol) and then slowly adding a solvent in which the desired product is poorly soluble (e.g., water or a non-polar solvent like hexane) until turbidity is observed, followed by slow cooling.[9][10]

Troubleshooting Guide: Direct Sulfonation of Phenylacetic Acid

Q5: I am getting a low yield and multiple products in the direct sulfonation of phenylacetic acid. How can I improve this?

  • Issue: The reaction with fuming sulfuric acid results in a complex mixture of products and a low yield of the desired this compound.

  • Possible Causes & Solutions:

    • Lack of Regioselectivity: The sulfonyl group can add to the ortho, meta, or para positions of the phenyl ring. The substitution pattern is influenced by the directing effects of the acetic acid side chain.

      • Solution: Controlling the reaction temperature is critical. Lower temperatures generally favor the para-substituted product. Ion pairing effects in different solvents can also influence regioselectivity.[9][11]

    • Formation of Diaryl Sulfone Byproducts: At higher temperatures, the initially formed sulfonic acid can react with another molecule of phenylacetic acid to form a diaryl sulfone.

      • Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[3]

    • Reversibility of the Reaction: Sulfonation is a reversible process, and the presence of water can drive the equilibrium back to the starting materials.[12]

      • Solution: Use concentrated fuming sulfuric acid to minimize the water content.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Phenyl Sulfides

SubstrateOxidant (Equivalents)SolventTemperature (°C)Reaction TimeYield (%)Reference
Methyl Phenyl SulfideH₂O₂ (4)Glacial Acetic AcidRoom TemperatureVaries (TLC monitored)90-99 (of sulfoxide)[1]
ThioanisoleH₂O₂ (3.53)Acetic Acid50VariesHigh (for sulfone)[7]
Generic Aryl SulfideH₂O₂ (2.2)Methanol/WaterRoom Temperature1 hour>95 (of sulfone)[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of (Phenylthio)acetic acid [1][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (phenylthio)acetic acid (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.2 - 4 equivalents) to the solution while stirring at room temperature. The addition can be done dropwise, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material and intermediate sulfoxide spots have disappeared or are minimized.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water. The product may precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water or ethanol/water).

Mandatory Visualization

Troubleshooting_Oxidation cluster_low_yield Low Yield / Incomplete Reaction cluster_byproduct Byproduct Formation cluster_purification Purification Issues start_node Problem Observed cause_node Potential Cause solution_node Suggested Solution issue_node Issue issue1 Low Yield or Incomplete Reaction cause1a Insufficient Oxidant issue1->cause1a cause1b Low Temperature issue1->cause1b cause1c Poor Reagent Quality issue1->cause1c solution1a Increase H₂O₂ Equivalents cause1a->solution1a solution1b Gently Heat Reaction cause1b->solution1b solution1c Use Fresh Reagents cause1c->solution1c issue2 Sulfoxide Byproduct Observed cause2a Incomplete Oxidation issue2->cause2a cause2b Low Reaction Temperature issue2->cause2b solution2a Increase Reaction Time and/or H₂O₂ cause2a->solution2a solution2b Increase Temperature cause2b->solution2b issue3 Difficulty in Purification solution3a Single Solvent Recrystallization (e.g., Hot Water) issue3->solution3a solution3b Two-Solvent Recrystallization (e.g., Ethanol/Water) issue3->solution3b

Caption: Troubleshooting workflow for the oxidation of (phenylthio)acetic acid.

Synthesis_Pathways cluster_oxidation Oxidation Pathway cluster_sulfonation Direct Sulfonation Pathway reactant_node reactant_node product_node product_node intermediate_node intermediate_node reagent_node reagent_node pta (Phenylthio)acetic acid h2o2 H₂O₂ / Acetic Acid sulfoxide Phenylsulfinylacetic acid (Intermediate/Byproduct) pta->sulfoxide Oxidation psoa This compound sulfoxide->psoa Further Oxidation paa Phenylacetic Acid psoa2 This compound paa->psoa2 Sulfonation fsa Fuming H₂SO₄

Caption: Synthetic pathways to this compound.

References

Preventing degradation of (Phenylsulfonyl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (Phenylsulfonyl)acetic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound used as an intermediate in the synthesis of various organic molecules. It is notably used in the preparation of pharmaceutical compounds. For instance, its derivatives have been investigated as potent agonists for free fatty acid receptor 1, which is relevant in the treatment of type 2 diabetes mellitus.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Decarboxylation: Loss of carbon dioxide (CO2), especially at elevated temperatures.

  • Hydrolysis: Cleavage of the molecule by reaction with water, which can be catalyzed by acids or bases.

  • Oxidative Degradation: Decomposition in the presence of oxidizing agents.

Q3: How should I properly store this compound to ensure its stability?

To maintain the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It should be kept away from strong acids, bases, oxidizing agents, and reducing agents.[1]

Troubleshooting Guide

Issue 1: Suspected Decarboxylation (Loss of CO2)

Symptoms:

  • Formation of methyl phenyl sulfone as a byproduct.

  • Gas evolution (CO2) observed during the reaction.

  • Lower than expected yield of the desired product.

Potential Causes & Solutions:

CauseRecommended Action
High Reaction Temperature This compound can undergo thermal decarboxylation. Whenever possible, conduct reactions at lower temperatures. If high temperatures are necessary, minimize the reaction time.
Prolonged Heating Extended reaction times at elevated temperatures increase the likelihood of decarboxylation. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.
Presence of Certain Solvents While specific data for this compound is limited, related compounds like β-keto acids are known to decarboxylate more readily in certain solvents. If decarboxylation is suspected, consider solvent screening to identify a medium that minimizes this side reaction.

Experimental Protocol: Monitoring Decarboxylation by HPLC

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by cooling or adding a suitable reagent). Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at a wavelength where both this compound and the suspected byproduct (methyl phenyl sulfone) absorb.

    • Flow Rate: 1.0 mL/min.

  • Analysis: Monitor the decrease in the peak area of this compound and the appearance of any new peaks. The primary decarboxylation product, methyl phenyl sulfone, will have a different retention time.

Issue 2: Hydrolytic Degradation

Symptoms:

  • Formation of benzenesulfonic acid and acetic acid as byproducts.

  • Significant change in the pH of the reaction mixture.

  • Reduced yield of the desired product.

Potential Causes & Solutions:

CauseRecommended Action
Strongly Acidic or Basic Conditions This compound is susceptible to hydrolysis under harsh pH conditions. If possible, perform the reaction under neutral or mildly acidic/basic conditions.
Presence of Water at High Temperatures The combination of water and high temperature can promote hydrolysis. If the reaction must be run at elevated temperatures, ensure the reaction is anhydrous by using dry solvents and an inert atmosphere.

Experimental Protocol: Assessing pH Stability

  • Buffer Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Dissolve a known concentration of this compound in each buffer. Incubate the solutions at a constant temperature (e.g., room temperature or the intended reaction temperature).

  • Analysis: At set time intervals, analyze the samples by HPLC (using the protocol described above) to quantify the remaining this compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each pH to determine the rate of degradation and identify the optimal pH range for stability.

Issue 3: Oxidative Degradation

Symptoms:

  • Formation of colored byproducts.

  • Inconsistent reaction outcomes.

  • Presence of unexpected peaks in analytical chromatograms.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Oxidizing Agents Avoid the use of strong oxidizing agents in the reaction mixture unless they are a required reagent.
Exposure to Air (Oxygen) For sensitive reactions, particularly at elevated temperatures, degradation by atmospheric oxygen can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Visualizing Workflows and Relationships

experimental_workflow Troubleshooting Workflow for this compound Degradation start Problem: Low Yield or Impurities analyze Analyze by HPLC/LC-MS to Confirm Degradation Pathway start->analyze check_decarboxylation Symptom Check: Gas Evolution? Methyl Phenyl Sulfone byproduct? solution_decarboxylation Action: - Lower Reaction Temperature - Reduce Reaction Time - Solvent Screening check_decarboxylation->solution_decarboxylation check_hydrolysis Symptom Check: pH Change? Benzenesulfonic Acid byproduct? solution_hydrolysis Action: - Adjust pH to Neutral/Mild - Use Anhydrous Conditions check_hydrolysis->solution_hydrolysis check_oxidation Symptom Check: Color Change? Inconsistent Results? solution_oxidation Action: - Avoid Strong Oxidants - Use Inert Atmosphere check_oxidation->solution_oxidation end Problem Resolved solution_decarboxylation->end solution_hydrolysis->end solution_oxidation->end analyze->check_decarboxylation Decarboxylation Suspected analyze->check_hydrolysis Hydrolysis Suspected analyze->check_oxidation Oxidation Suspected

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

logical_relationship Key Factors Influencing this compound Stability stability This compound Stability temperature Temperature stability->temperature ph pH stability->ph oxidants Oxidizing Agents stability->oxidants water Presence of Water stability->water decarboxylation Decarboxylation temperature->decarboxylation hydrolysis Hydrolysis ph->hydrolysis oxidation Oxidation oxidants->oxidation water->hydrolysis

Caption: Logical relationship between key factors and degradation pathways of this compound.

References

Technical Support Center: (Phenylsulfonyl)acetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Phenylsulfonyl)acetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the sulfonyl group of this compound?

A1: The primary side reactions involving the sulfonyl group are reductive desulfonylation and, under specific conditions that lead to the corresponding sulfoxide, the Pummerer rearrangement. In the context of olefination reactions, self-condensation of the carbanion can also be a significant side reaction.

Q2: I am observing the loss of the phenylsulfonyl group in my reaction. What is likely happening?

A2: You are likely observing reductive desulfonylation. This is a common side reaction when using reducing agents or under conditions that can facilitate single-electron transfer. The sulfonyl group is cleaved and replaced with a hydrogen atom or can lead to the formation of an alkene in the case of the Julia-Lythgoe olefination.[1][2][3]

Q3: My reaction is turning dark, and I am isolating products with unexpected acetate or other nucleophilic groups at the alpha-position to the sulfur. What could be the cause?

A3: This could be indicative of a Pummerer rearrangement. While this compound itself does not undergo this reaction, its corresponding sulfoxide, phenylsulfinylacetic acid, does. If your reaction conditions involve a mild reducing agent or an equilibrium that can form the sulfoxide, it can then react, especially in the presence of an acid anhydride like acetic anhydride, to form an α-acyloxythioether.[4][5]

Q4: When using this compound derivatives in the Julia-Kocienski olefination, I am getting a significant amount of a high-molecular-weight byproduct. What is it?

A4: This is likely a result of the self-condensation of the metalated sulfone.[6][7] The generated carbanion can act as a nucleophile and attack another molecule of the starting sulfone, leading to dimerization or oligomerization.

Troubleshooting Guides

Issue 1: Unwanted Reductive Desulfonylation

Symptoms:

  • Loss of the phenylsulfonyl group, confirmed by NMR or Mass Spectrometry.

  • Formation of a product where the sulfonyl group is replaced by a hydrogen.

  • In the context of Julia-Lythgoe olefination, formation of the alkene product without the intended subsequent steps.

Root Causes:

  • Use of strong reducing agents (e.g., sodium amalgam, samarium(II) iodide) when only a milder transformation is intended.[2]

  • Reaction conditions that favor single-electron transfer (SET) processes.

  • Presence of catalytic metals that can mediate reductive cleavage.

Solutions:

  • Reagent Selection: Carefully choose reducing agents. For reactions where the sulfonyl group needs to be preserved, avoid harsh reducing agents. The choice of the reducing agent and reaction conditions is critical.[8]

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to minimize reaction time and prevent over-reduction.

G start Unwanted Desulfonylation Observed check_reagents Are strong reducing agents (e.g., Na/Hg, SmI2) present? start->check_reagents check_conditions Are reaction conditions (e.g., high temp, prolonged time) conducive to reduction? check_reagents->check_conditions No solution_reagent Replace with milder reducing agent or use a non-reductive method. check_reagents->solution_reagent Yes check_catalyst Is a transition metal catalyst present? check_conditions->check_catalyst No solution_conditions Optimize reaction time and temperature. Monitor reaction closely. check_conditions->solution_conditions Yes solution_catalyst Screen alternative catalysts or use stoichiometric reagents. check_catalyst->solution_catalyst Yes end_goal Successful Reaction with Sulfonyl Group Intact check_catalyst->end_goal No solution_reagent->end_goal solution_conditions->end_goal solution_catalyst->end_goal

Caption: Troubleshooting workflow for unwanted desulfonylation.

Issue 2: Pummerer Rearrangement Byproducts

Symptoms:

  • Formation of α-acyloxythioethers or their hydrolysis products (aldehydes/ketones).

  • Complex mixture of products, often with a characteristic dark color.

  • Mass spectra showing addition of an acyloxy group and loss of an oxygen atom from the sulfonyl group.

Root Causes:

  • In-situ reduction of the sulfonyl group to a sulfoxide.

  • Presence of an acid anhydride (e.g., acetic anhydride) or a strong acid.[4]

Solutions:

  • Control of Oxidation State: Ensure the starting material is the pure sulfone and that the reaction conditions do not promote its reduction.

  • Avoid Anhydrides: If possible, use alternative reagents for activation or dehydration that do not trigger the Pummerer rearrangement.

  • Temperature Control: The Pummerer rearrangement is often promoted by heat. Running the reaction at lower temperatures can help minimize this side reaction.[5]

G cluster_reagents Reagents sulfoxide (Phenylsulfinyl)acetic acid activated_sulfoxide Acylated Sulfonium Ion sulfoxide->activated_sulfoxide Acylation ylide Sulfonium Ylide activated_sulfoxide->ylide Deprotonation thionium Thionium Ion ylide->thionium Elimination product α-Acetoxythioether thionium->product Nucleophilic Attack (Acetate) acetic_anhydride Acetic Anhydride acetic_anhydride->activated_sulfoxide

Caption: Mechanism of the Pummerer rearrangement.

Issue 3: Self-Condensation in Julia-Kocienski Olefination

Symptoms:

  • Low yield of the desired alkene.

  • Formation of a significant amount of high-molecular-weight, often insoluble, byproduct.

  • Disappearance of the starting sulfone without complete conversion of the aldehyde.

Root Causes:

  • High concentration of the metalated sulfone.

  • Slow reaction of the metalated sulfone with the aldehyde.

Solutions:

  • "Barbier-like" Conditions: Add the base slowly to a mixture of the sulfone and the aldehyde. This ensures that the carbanion is generated in the presence of the aldehyde and reacts with it immediately, keeping the concentration of the free carbanion low.[9]

  • Choice of Sulfone: Certain heteroaryl sulfones, like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, have a lower tendency for self-condensation compared to others.[9]

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity of the carbanion and favor the desired reaction pathway.

Data Presentation

Table 1: Comparison of Reducing Agents for Desulfonylation of Aryl Sulfones

Reducing Agent/SystemTypical ConditionsSubstrate ScopeObservations and Potential Side ReactionsReference
Sodium Amalgam (Na/Hg) 6% Na/Hg, Na₂HPO₄, MeOH, -20 °C to rtBroadEffective but can be harsh and intolerant of some functional groups.[1]
Samarium(II) Iodide (SmI₂) THF, HMPA, rtBroadMilder than Na/Hg, but HMPA is a carcinogen.[2]
Aluminum Amalgam (Al/Hg) THF/H₂O, refluxα-Sulfonyl ketonesChemoselective for α-sulfonyl ketones.[2]
Magnesium/Methanol Mg powder, MeOH, refluxAryl sulfonesMilder alternative to dissolving metal reductions.N/A
Titanium(III) Catalysis TiCl₃, Mn, 2,4,6-collidine·HClα-Sulfonyl nitrilesCatalytic and tolerates a range of functional groups.[10]

Note: Yields are highly substrate-dependent and are therefore not listed. The purpose of this table is to provide a qualitative comparison of common desulfonylation methods.

Experimental Protocols

Protocol 1: Julia-Kocienski Olefination with this compound Derivative

This protocol is a general guideline for the Julia-Kocienski olefination using a derivative of this compound.

Materials:

  • This compound derivative (e.g., ester or amide)

  • Aldehyde

  • Base (e.g., KHMDS, NaHMDS, or LiHMDS)

  • Anhydrous solvent (e.g., THF, DME)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative and the aldehyde.

  • Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (typically -78 °C).

  • Slowly add the base dropwise to the stirred solution over a period of 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of the quenching solution at low temperature.

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring the Reaction and Side Products by HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.

Detection:

  • Monitor at a wavelength where both the starting materials and expected products/byproducts have significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Identify peaks corresponding to the starting materials, desired product, and potential side products (desulfonylated product, self-condensation product) by comparing retention times with authentic standards or by collecting fractions for analysis by MS or NMR.

Visualizations

Logical Flow for Julia-Kocienski Olefination Troubleshooting

G start Low Yield in Julia-Kocienski Olefination check_self_condensation Is a high MW byproduct observed (self-condensation)? start->check_self_condensation check_desulfonylation Is the desulfonylated product observed? check_self_condensation->check_desulfonylation No solution_barbier Use 'Barbier-like' conditions: add base to sulfone/aldehyde mixture. check_self_condensation->solution_barbier Yes check_starting_materials Are starting materials fully consumed? check_desulfonylation->check_starting_materials No solution_reductive_conditions Re-evaluate reaction conditions to avoid reduction. check_desulfonylation->solution_reductive_conditions Yes solution_incomplete_reaction Increase reaction time, temperature, or use a stronger base. check_starting_materials->solution_incomplete_reaction No end_goal Improved Yield of Desired Alkene check_starting_materials->end_goal Yes solution_barbier->end_goal solution_reductive_conditions->end_goal solution_incomplete_reaction->end_goal

Caption: Troubleshooting logic for the Julia-Kocienski olefination.

References

Catalyst selection and optimization for (Phenylsulfonyl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, optimization, and troubleshooting for reactions involving (Phenylsulfonyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent primarily used in reactions that take advantage of its acidic α-hydrogen. The most common transformations include:

  • Alkylation: C-alkylation at the carbon adjacent to the sulfonyl and carboxyl groups, typically using phase-transfer catalysis (PTC).[1][2]

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds. This reaction is often catalyzed by weak bases.[3][4]

  • Decarboxylation: Removal of the carboxyl group, often following a Knoevenagel condensation or for the synthesis of methyl sulfones.[5][6]

Q2: Why is Phase-Transfer Catalysis (PTC) often recommended for the alkylation of this compound?

A2: Phase-Transfer Catalysis (PTC) is highly effective for alkylating this compound because it facilitates the reaction between the water-soluble carboxylate/enolate anion and a water-insoluble alkylating agent.[7] The PTC catalyst, typically a quaternary ammonium salt, transports the anion from the aqueous phase (or from the surface of a solid base) into the organic phase where the reaction occurs.[8] This method offers several advantages, including the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃), milder reaction conditions, and often avoids the need for hazardous, anhydrous organic solvents.[7]

Q3: What types of catalysts are suitable for Knoevenagel condensation with this compound?

A3: The Knoevenagel condensation is typically catalyzed by weak bases.[3] Commonly used catalysts include primary and secondary amines like piperidine or their salts.[9] The catalyst's role is to deprotonate the active methylene group, facilitating its nucleophilic attack on the carbonyl compound.[10] For reactions involving a carboxylic acid substrate like this compound, the Doebner modification, which uses pyridine as both the catalyst and solvent, can lead to condensation followed by decarboxylation in a single step.[3]

Q4: Can the phenylsulfonyl group cause any side reactions?

A4: The phenylsulfonyl group is generally stable under typical alkylation and condensation conditions. However, under strongly basic conditions or at elevated temperatures, side reactions can occur. For instance, in PTC reactions, the choice of base and temperature is crucial to avoid degradation.[11] The sulfonyl group is a good leaving group in certain contexts, but cleavage of the C-S bond is not a common side reaction under the conditions used for activating the α-hydrogen.

Troubleshooting Guides

Problem 1: Low Yield in Phase-Transfer Catalyzed (PTC) Alkylation
Potential Cause Troubleshooting Steps
Inefficient Phase Mixing Ensure vigorous stirring (e.g., 300-500 rpm) to maximize the interfacial area between the aqueous and organic phases. Insufficient mixing is a common cause of slow or incomplete reactions.[12]
Incorrect Catalyst Choice or Loading The catalyst must be sufficiently lipophilic to be effective. Tetrabutylammonium salts (e.g., TBAB, TBAI) are common choices.[11] Start with a catalyst loading of 1-5 mol%.[13] Too little catalyst results in a slow reaction, while too much can lead to emulsion formation.[12]
Catalyst "Poisoning" If using alkyl tosylates or iodides, the leaving group anion can pair strongly with the catalyst cation, inhibiting its ability to transport the desired reactant anion. Consider using a different leaving group, like a bromide or mesylate.[7]
Inappropriate Base/Solvent Combination For substrates sensitive to hydrolysis, a solid-liquid PTC system using a solid base like potassium carbonate (K₂CO₃) with a non-polar organic solvent (e.g., toluene) is preferable to a concentrated aqueous base.[1]
Reaction Temperature is Too Low While many PTC reactions run at room temperature, less reactive alkylating agents may require gentle heating (e.g., 40-60 °C). Monitor for potential catalyst degradation at higher temperatures.[13]
Problem 2: Formation of Byproducts in Knoevenagel Condensation
Potential Cause Troubleshooting Steps
Self-Condensation of Aldehyde/Ketone This occurs if a strong base is used. The Knoevenagel reaction works best with weak amine catalysts like piperidine or ammonium salts.[3]
Formation of Bis-Adducts Knoevenagel initially reported the formation of bis-adducts where a second molecule of the active methylene compound reacts with the initial product via Michael addition.[9] To minimize this, use a 1:1 stoichiometry of reactants and monitor the reaction closely by TLC to stop it upon consumption of the starting aldehyde/ketone.
Unwanted Decarboxylation If the desired product is the α,β-unsaturated acid, avoid conditions that promote decarboxylation, such as high temperatures or the use of pyridine as a solvent (Doebner modification).[3]
Mixture of E/Z Isomers The initial product may be a mixture of isomers. Often, one isomer is thermodynamically more stable, and allowing the reaction to equilibrate (e.g., by extending the reaction time or gentle heating) can lead to a single major product.[3]
Problem 3: Difficulty with Product Isolation (Emulsion Formation in PTC)
Potential Cause Troubleshooting Steps
High Catalyst Concentration The surfactant-like properties of the PTC catalyst are a primary cause of emulsions. Reduce the catalyst loading to the minimum effective amount (typically 1-2 mol%).[12]
Intense Agitation While good mixing is necessary, excessively high shear forces can create very stable emulsions. Use moderate stirring speeds.[12]
Breaking an Existing Emulsion 1. Add Brine: Add saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[12] 2. Filter: Pass the emulsified mixture through a pad of Celite. 3. Change Solvent: Add a small amount of a different organic solvent that may disrupt the emulsion's stability.

Catalyst Performance Data

While specific comparative data for this compound is scarce in the literature, the following tables provide representative data for the alkylation and Knoevenagel condensation of closely related active methylene compounds. These conditions serve as an excellent starting point for optimization.

Table 1: Catalyst Performance in Phase-Transfer Catalyzed Alkylation of Hydantoins (Model System) [14]

CatalystCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
TBAB 250% aq. KOHRT199
TBAI250% aq. KOHRT1.590
TBAHS250% aq. KOHRT278
Aliquat 336250% aq. KOHRT274
TBAB 1050% aq. NaOH401673

TBAB: Tetrabutylammonium bromide; TBAI: Tetrabutylammonium iodide; TBAHS: Tetrabutylammonium hydrogen sulfate; Aliquat 336: Trioctylmethylammonium chloride.

Table 2: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde and Phenylsulfonylacetonitrile [15]

CatalystTemperature (K)Time (min)Conversion (%)Selectivity (%)
Mg,Al-mixed oxide38345~100100
KF/Al₂O₃29312098100
Hydrotalcite31312095100
Piperidine35118090100

Experimental Protocols

Protocol 1: General Procedure for PTC Alkylation of this compound

This protocol is adapted from general procedures for the PTC alkylation of active methylene compounds.[14]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv.), tetrabutylammonium bromide (TBAB, 2 mol%), and toluene.

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 equiv.) dropwise to the mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkylating agents.

  • Workup: Once the reaction is complete, dilute the mixture with water and separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Knoevenagel Condensation & Decarboxylation

This protocol is based on the Doebner modification for the condensation of aldehydes with malonic acid derivatives.[3]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equiv.) and an aromatic aldehyde (1.0 equiv.) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv.).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the evolution of CO₂ gas and by TLC analysis.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated sulfone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble dry glassware under inert atmosphere. reagents 2. Add this compound, solvent, and base. catalyst 3. Add Catalyst (e.g., TBAB for PTC) reagents->catalyst reactant 4. Add Electrophile (e.g., Alkyl Halide) catalyst->reactant monitor 5. Stir and Heat (if needed). Monitor by TLC. reactant->monitor quench 6. Quench reaction and perform aqueous extraction. monitor->quench dry 7. Dry organic phase and concentrate. quench->dry purify 8. Purify product via chromatography/recrystallization. dry->purify

Caption: A typical experimental workflow for catalyst screening and optimization.

troubleshooting_workflow cluster_ptc For PTC Alkylation cluster_knoevenagel For Knoevenagel Condensation start Low Reaction Yield check_sm Check Purity of Starting Materials? start->check_sm check_mixing Is stirring vigorous (>300 rpm)? check_sm->check_mixing Yes purify_sm Purify Starting Materials check_sm->purify_sm No check_catalyst Optimize Catalyst Loading (1-5 mol%)? check_mixing->check_catalyst Yes increase_stirring Increase stirring speed check_mixing->increase_stirring No check_temp Increase Temperature? check_catalyst->check_temp Yes adjust_catalyst Screen catalyst loading and type (e.g., TBAB, TBAI) check_catalyst->adjust_catalyst No increase_temp Increase temp to 40-60°C check_temp->increase_temp No check_base Is a weak base (e.g., piperidine) used? check_temp->check_base Yes end_node Yield Improved increase_stirring->end_node adjust_catalyst->end_node increase_temp->end_node check_stoich Check Reactant Stoichiometry (1:1)? check_base->check_stoich Yes use_weak_base Switch to a weaker amine catalyst check_base->use_weak_base No adjust_stoich Use 1:1 stoichiometry check_stoich->adjust_stoich No check_stoich->end_node Yes use_weak_base->end_node adjust_stoich->end_node purify_sm->start

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Recrystallization of (Phenylsulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of (Phenylsulfonyl)acetic acid to achieve high purity. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound possesses both a non-polar phenyl group and polar sulfonic acid and carboxylic acid groups, which will influence its solubility.

  • Solution: You will need to select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] Consider solvents with similar functional groups to your compound.[3] For acidic compounds like this compound, polar protic solvents are often a good starting point.[3] Refer to the solvent selection table below for suggestions. It may also be necessary to use a solvent pair.[4]

Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[5][6]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, and then allow it to cool more slowly.[5][6]

  • Solution 2: Slow Down the Cooling Process: Insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling.[5]

  • Solution 3: Use a Different Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?

A3: This is likely due to either using too much solvent, leading to a non-saturated solution, or the solution being supersaturated.[5]

  • Solution 1: Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[6]

  • Solution 2: Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[5][6]

Q4: The recrystallization yielded a very low amount of pure product. What could have gone wrong?

A4: A poor yield can result from several factors during the experimental process.[6]

  • Possible Cause 1: Using too much solvent. This is a common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[6]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during this step, the product can crystallize on the filter paper along with the impurities.

  • Possible Cause 3: Excessive washing of the crystals. Using too much rinsing solvent or a solvent that is not sufficiently cold can redissolve some of your purified crystals.[7]

Q5: The resulting crystals are discolored. How can I obtain a pure white product?

A5: Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.

  • Solution: After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps.[8] Be aware that using too much charcoal can reduce your yield by adsorbing your product as well.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which has acidic functional groups, polar protic solvents are generally a good starting point.[3] Based on the properties of similar aromatic acids, suitable solvents to test include water, ethanol, or a mixture of the two. Acetic acid can also be a component in solvent systems for acidic compounds.[9] A systematic approach to solvent screening is recommended.

Q2: How do I perform a solvent screening test?

A2: To find the best solvent, place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.[10]

Q3: What are the likely impurities in my crude this compound?

A3: Impurities will depend on the synthetic route used. Common synthesis methods include direct sulfonation or condensation reactions.[11] Potential impurities could include unreacted starting materials such as benzenesulfonic acid derivatives or byproducts from side reactions.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of your final product can be assessed in several ways:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point range.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate and identify any remaining impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of your compound.

Data Presentation

Table 1: Qualitative Solubility and Solvent Selection Guide for this compound

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for RecrystallizationRationale
Polar Protic Water, Ethanol, Methanol, Acetic AcidGood to moderate, increasing with heat.High The acidic functional groups of the target molecule interact well with these solvents.[3] Water and ethanol are common choices for carboxylic and sulfonic acids.
Polar Aprotic Acetone, Ethyl AcetateModerateModerate May be suitable, potentially in a mixed solvent system.
Non-Polar Hexane, ToluenePoorLow (as single solvent) The polar functional groups limit solubility. May be useful as an anti-solvent in a mixed solvent system.

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Action(s)
Compound won't dissolve Incorrect solvent choice.Select a more polar solvent; refer to Table 1.
"Oiling out" Cooling too rapidly; solution too concentrated; high level of impurities.[5][6]Reheat, add more solvent, and cool slowly.[5][6] Consider using a different solvent.
No crystal formation Too much solvent used; supersaturation.[5]Induce crystallization (scratching, seeding); boil off excess solvent.[5][6]
Low yield Too much solvent; premature crystallization; excessive washing.[6]Use the minimum amount of hot solvent; keep funnel hot during filtration; wash with minimal ice-cold solvent.[7]
Discolored crystals Colored impurities present.Add a small amount of activated charcoal to the hot solution before filtration.[8]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This is a general procedure and may require optimization based on the purity of the starting material.

  • Solvent Selection: Based on prior screening (see FAQ Q2), select a suitable solvent (e.g., ethanol, water, or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7][12]

  • Drying: Allow the crystals to dry completely. The purity can then be assessed by melting point analysis or other analytical techniques.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Pure Crystals wash->dry end High-Purity Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem During Cooling no_crystals No Crystals Formed? start->no_crystals Check oiling_out Oiling Out Occurred? start->oiling_out Check induce Action: Induce Crystallization (Scratch/Seed) no_crystals->induce Yes reheat_add_solvent Action: Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes success Success induce->success Works failure Still No Crystals induce->failure Fails reduce_solvent Action: Reduce Solvent Volume (Boil Off Excess) reheat_add_solvent->success failure->reduce_solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of (Phenylsulfonyl)acetic Acid Derivatives and Traditional Sulfonylureas in the Context of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, (Phenylsulfonyl)acetic acid derivatives, is emerging as a promising alternative to traditional sulfonylureas for the management of type 2 diabetes. Operating through a distinct mechanism of action, these novel agents offer the potential for effective glucose control with a reduced risk of hypoglycemia, a significant side effect associated with conventional sulfonylurea therapy.

This guide provides a comparative overview of a representative this compound derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, and the widely used second-generation sulfonylurea, glibenclamide. The comparison focuses on their mechanisms of action, performance in preclinical studies, and the experimental protocols used to evaluate their efficacy.

Differing Mechanisms of Action: A Tale of Two Receptors

Traditional sulfonylureas, such as glibenclamide, exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction leads to the closure of these channels, causing membrane depolarization, calcium influx, and subsequent insulin secretion, regardless of ambient glucose levels.[1][2]

In contrast, this compound derivatives function as agonists of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[3] FFA1 is a Gq protein-coupled receptor, and its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action is a key differentiator, suggesting a lower intrinsic risk of hypoglycemia.[4][5]

Performance Data: A Comparative Overview

While direct head-to-head comparative studies are limited, preclinical data from separate investigations provide insights into the relative performance of these two classes of compounds.

ParameterThis compound derivative (Compound 20)Glibenclamide
Mechanism of Action FFA1 (GPR40) agonistKATP channel blocker (SUR1 subunit)
Insulin Secretion Potentiates glucose-stimulated insulin secretionStimulates insulin secretion irrespective of glucose
In Vivo Hypoglycemic Effect Improves glucose tolerance without hypoglycemia risk in normal fasting modelsDose-dependent reduction in blood glucose (approx. 20% reduction with 2.5 mg dose)[6][7]

Signaling Pathways

The distinct mechanisms of action of this compound derivatives and traditional sulfonylureas are best understood by examining their respective signaling pathways.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSA_Derivative This compound Derivative FFA1 FFA1 (GPR40) Receptor PSA_Derivative->FFA1 Binds to Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Insulin_Exocytosis Insulin Vesicle Exocytosis PKC->Insulin_Exocytosis Potentiates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->Insulin_Exocytosis Triggers

FFA1 Receptor Signaling Pathway

Sulfonylurea_Signaling_Pathway cluster_extracellular_su Extracellular Space cluster_membrane_su Plasma Membrane cluster_intracellular_su Intracellular Space Sulfonylurea Sulfonylurea (e.g., Glibenclamide) SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP_Channel ATP-Sensitive Potassium (KATP) Channel K_ion K+ KATP_Channel->K_ion Blocks Efflux SUR1->KATP_Channel Part of SUR1->KATP_Channel Closes Kir62 Kir6.2 Subunit Kir62->KATP_Channel Part of VGCC Voltage-Gated Ca2+ Channel Ca2_ion Ca2+ VGCC->Ca2_ion Allows Influx of Depolarization Membrane Depolarization K_ion->Depolarization Leads to Depolarization->VGCC Opens Ca2_influx Increased Intracellular Ca2+ Ca2_ion->Ca2_influx Insulin_Exocytosis_su Insulin Vesicle Exocytosis Ca2_influx->Insulin_Exocytosis_su Triggers

Sulfonylurea Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare compounds like this compound derivatives and sulfonylureas.

In Vitro Insulin Secretion Assay

Objective: To measure the ability of a compound to stimulate insulin secretion from pancreatic β-cells or isolated islets.

Methodology:

  • Cell/Islet Culture: Pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated rodent/human islets are cultured under standard conditions.

  • Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of the test compound in the presence of low or high glucose concentrations.

  • Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion is normalized to the cell number or protein content. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound.

Receptor Binding Assay

Objective: To determine the binding affinity of a compound to its target receptor (FFA1 for this compound derivatives, SUR1 for sulfonylureas).

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are isolated from cell lines or tissues.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Hypoglycemic Effect Assessment in Animal Models

Objective: To evaluate the glucose-lowering effect of a compound in a living organism.

Methodology:

  • Animal Model: Diabetic (e.g., streptozotocin-induced) or non-diabetic rodents are used.

  • Fasting: Animals are fasted overnight to establish a baseline blood glucose level.

  • Compound Administration: The test compound is administered orally or via injection.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after compound administration.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose from baseline is calculated for each time point and dose. For FFA1 agonists, an oral glucose tolerance test (OGTT) is often performed, where a glucose challenge is administered after the compound, and the subsequent glucose excursion is monitored.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-diabetic compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Receptor_Binding Receptor Binding Assay (Ki determination) In_Vitro_Screening->Receptor_Binding Insulin_Secretion Insulin Secretion Assay (EC50 determination) In_Vitro_Screening->Insulin_Secretion Lead_Optimization Lead Optimization Receptor_Binding->Lead_Optimization Insulin_Secretion->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Efficacy_Models Efficacy in Diabetic Animal Models In_Vivo_Studies->Efficacy_Models Toxicity_Studies Toxicology Assessment Efficacy_Models->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Selection Toxicity_Studies->Preclinical_Candidate

Preclinical Drug Discovery Workflow

Conclusion

This compound derivatives represent a novel and promising therapeutic strategy for type 2 diabetes. Their glucose-dependent mechanism of action, mediated through FFA1 agonism, offers a potential safety advantage over traditional sulfonylureas by minimizing the risk of hypoglycemia. Further direct comparative studies are warranted to fully elucidate the relative efficacy and long-term benefits of this new class of anti-diabetic agents. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and development of such innovative therapies.

References

(Phenylsulfonyl)acetic Acid Derivatives Show Promise in Diabetes Treatment, Offering a Novel Approach to Blood Sugar Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of compounds, (Phenylsulfonyl)acetic acid derivatives, is emerging as a promising new therapeutic avenue for type 2 diabetes. These compounds, acting as potent agonists for the Free Fatty Acid Receptor 1 (FFAR1), have demonstrated significant efficacy in preclinical studies, suggesting a potential for effective blood sugar management with a reduced risk of hypoglycemia compared to some existing treatments. This guide provides a comparative analysis of the efficacy of these derivatives against established diabetes drugs, supported by available experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Targeted Approach

This compound derivatives exert their therapeutic effect by activating FFAR1, a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Activation of FFAR1 in the presence of elevated glucose levels enhances glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism is a key advantage, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of some traditional diabetes medications like sulfonylureas.[1]

Efficacy Data: A Comparative Look

While comprehensive clinical data for this compound derivatives is still emerging, preclinical studies have shown promising results. The following tables summarize the available quantitative data for these derivatives and compare them with established first- and second-line diabetes therapies.

Table 1: In Vitro Efficacy of this compound Derivatives and a Comparator FFAR1 Agonist

Compound ClassSpecific Compound ExampleTargetAssayEfficacy (EC50/IC50)
This compound derivativeCompound 6FFAR1Agonist Activity39.7 nM
This compound derivativeCompound 7FFAR1Agonist Activity37.6 nM
Thiazolidinedione (Comparator FFAR1 Agonist)TAK-875 (Fasiglifam)FFAR1Agonist ActivityNot explicitly stated in reviewed abstracts, but potent agonism demonstrated in clinical trials.

Table 2: In Vivo and Clinical Efficacy Comparison

Drug ClassSpecific Drug/CompoundKey Efficacy MetricResultNotes
This compound derivative2-{(4-[(2′-chloro-[1,1′biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (Compound 20)Glucose ToleranceRobustly improves glucose tolerance in normal and type 2 diabetic modelsPreclinical data; specific percentage of blood glucose reduction not available in reviewed abstracts. Low risk of hypoglycemia observed.[1]
FFAR1 Agonist (Comparator)TAK-875 (Fasiglifam)HbA1c Reduction-0.83% to -1.12% (at 50 mg dose)Phase II/III clinical trial data. Development of TAK-875 was discontinued due to concerns about liver toxicity.
BiguanideMetforminHbA1c Reduction~1.0-2.0%First-line therapy for type 2 diabetes.[3][4]
DPP-4 InhibitorSitagliptinHbA1c Reduction~0.6-0.8%Generally well-tolerated.[5][6]
GLP-1 Receptor AgonistLiraglutideHbA1c Reduction~0.9-2.2%Associated with weight loss.[2][7]

Experimental Protocols

A key experiment to evaluate the in vivo efficacy of anti-diabetic compounds is the Oral Glucose Tolerance Test (OGTT). The following is a detailed methodology for a typical OGTT in a rodent model.

Oral Glucose Tolerance Test (OGTT) Protocol in Rats

1. Animal Preparation:

  • Male Sprague-Dawley rats (or a similar appropriate strain) are used.
  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
  • Prior to the test, rats are fasted overnight (approximately 12-16 hours) with free access to water to ensure a baseline glycemic state.[8]

2. Acclimatization and Baseline Measurement:

  • On the day of the experiment, animals are moved to the procedure room and allowed to acclimate for at least 30 minutes.
  • A baseline blood sample (t=0 min) is collected from the tail vein to measure fasting blood glucose levels using a calibrated glucometer.[4]

3. Compound Administration:

  • The test compound, such as a this compound derivative, or the vehicle control is administered orally via gavage at a predetermined dose.

4. Glucose Challenge:

  • Typically 30 or 60 minutes after compound administration, a glucose solution (commonly 2 g/kg body weight) is administered orally by gavage.[4]

5. Blood Glucose Monitoring:

  • Blood samples are collected from the tail vein at various time points after the glucose challenge. Common time points include 15, 30, 60, 90, and 120 minutes.[4]
  • Blood glucose levels are measured at each time point.

6. Data Analysis:

  • The blood glucose concentrations are plotted against time to generate a glucose tolerance curve.
  • The Area Under the Curve (AUC) for the glucose tolerance curve is calculated to quantify the overall glucose excursion.
  • A significant reduction in the AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.

Visualizing the Pathways

To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

FFAR1_Signaling_Pathway FFA Free Fatty Acids (this compound derivatives) FFAR1 FFAR1 (GPR40) FFA->FFAR1 Binds to Gq Gq protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_increase ↑ Intracellular Ca²⁺ Ca2_increase->PKC Activates Insulin_vesicles Insulin Vesicles PKC->Insulin_vesicles Promotes fusion of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Leads to

Figure 1. FFAR1 Signaling Pathway for Insulin Secretion.

Preclinical_Drug_Discovery_Workflow start Start: Identification of This compound Derivatives in_vitro In Vitro Screening - Receptor Binding Assays (FFAR1) - Cell-based Functional Assays (e.g., Ca²⁺ mobilization, insulin secretion) start->in_vitro lead_id Lead Compound Identification (e.g., Compound 20) in_vitro->lead_id in_vivo_efficacy In Vivo Efficacy Studies - Oral Glucose Tolerance Test (OGTT) - Studies in Diabetic Animal Models (e.g., db/db mice) lead_id->in_vivo_efficacy safety_pharm Safety Pharmacology & Toxicology - Acute and Chronic Toxicity Studies - Assessment of potential side effects (e.g., hypoglycemia, liver toxicity) in_vivo_efficacy->safety_pharm pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies - Absorption, Distribution, Metabolism, Excretion (ADME) - Dose-response relationship safety_pharm->pk_pd preclinical_candidate Preclinical Candidate Selection pk_pd->preclinical_candidate ind Investigational New Drug (IND) Application Submission preclinical_candidate->ind

Figure 2. Preclinical Workflow for Anti-Diabetic Drug Discovery.

Conclusion and Future Directions

This compound derivatives represent a promising new class of oral anti-diabetic agents. Their glucose-dependent mechanism of action via FFAR1 agonism offers the potential for effective glycemic control with a lower risk of hypoglycemia. Preclinical data, particularly for compounds like 2-{(4-[(2′-chloro-[1,1′biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, are encouraging, suggesting an efficacy profile that could be comparable to or exceed that of some existing therapies, with an improved safety profile over earlier FFAR1 agonists like TAK-875.

Further research, including comprehensive clinical trials, is necessary to fully elucidate the therapeutic potential and long-term safety of this compound derivatives in patients with type 2 diabetes. Continued investigation into the structure-activity relationships within this class may also lead to the development of even more potent and safer second-generation compounds. These ongoing efforts hold the promise of delivering a valuable new tool in the global fight against diabetes.

References

Validating the Mechanism of Action of (Phenylsulfonyl)acetic acid: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetic acid, a compound featuring both a phenylsulfonyl group and an acetic acid moiety, is structurally analogous to a class of compounds known for their anti-inflammatory properties. This guide provides a comparative framework for validating its hypothesized mechanism of action as a cyclooxygenase (COX) inhibitor in vitro. Due to the limited publicly available data on this compound's specific COX inhibitory activity, this document will use a well-characterized selective COX-2 inhibitor, NS-398, as a reference for comparison. The experimental protocols and data presented herein serve as a blueprint for the necessary in vitro validation studies.

Hypothesized Mechanism of Action

Based on its structural features, this compound is postulated to act as an inhibitor of cyclooxygenase enzymes, with a potential for selectivity towards COX-2. The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2]

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the biochemical pathway leading to the synthesis of Prostaglandin E2 (PGE2), highlighting the central role of COX enzymes.

PGE2_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain PGE2->Inflammation cPLA2 cPLA2 cPLA2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 COX1_COX2->PGH2 mPGES mPGES mPGES->PGE2

Caption: Prostaglandin E2 (PGE2) synthesis pathway.

Comparative In Vitro Inhibitory Activity

To validate the mechanism of this compound, its inhibitory activity against COX-1 and COX-2 should be quantified and compared with a known selective inhibitor like NS-398. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compoundData NeededData NeededData Needed
NS-398 (Reference)~100~1~100

Data for NS-398 is representative and may vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard in vitro assays for determining COX inhibitory activity.[3][4]

COX-1 and COX-2 Inhibition Assay (Enzyme-Based)

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer containing necessary cofactors (e.g., hematin, glutathione).[3]

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin (typically PGE2) produced is quantified.

  • Detection Method: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) for PGE2 are common methods.[1]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Human Whole Blood Assay (Cell-Based)

Objective: To assess the potency and selectivity of a test compound in a more physiologically relevant environment.[5][6]

Methodology:

  • COX-1 Activity (Thromboxane B2 production):

    • Fresh human blood is incubated with the test compound at various concentrations.

    • Blood is allowed to clot, which stimulates platelets to produce thromboxane A2 (TXA2), a COX-1 product. TXA2 is unstable and rapidly converts to thromboxane B2 (TXB2).

    • The serum is collected, and TXB2 levels are measured by ELISA.

  • COX-2 Activity (PGE2 production):

    • Fresh human blood is incubated with the test compound at various concentrations.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The plasma is collected, and PGE2 levels are measured by ELISA.[6]

  • Data Analysis: IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.

Experimental Workflow for In Vitro Validation

The following diagram outlines the general workflow for the in vitro validation of a potential COX inhibitor.

Experimental_Workflow Start Start: Test Compound (this compound) Enzyme_Assay Enzyme-Based Assay (COX-1 & COX-2) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (Human Whole Blood) Start->Cell_Assay IC50_Determination Determine IC50 Values (COX-1 and COX-2) Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) IC50_Determination->Selectivity_Index Comparison Compare with Reference Compound (e.g., NS-398) Selectivity_Index->Comparison Conclusion Conclusion on Mechanism of Action Comparison->Conclusion

Caption: In vitro validation workflow for a COX inhibitor.

Conclusion

The validation of this compound's mechanism of action as a COX inhibitor requires a systematic in vitro approach. By employing established enzyme- and cell-based assays, researchers can determine its potency and selectivity for COX-1 and COX-2. Comparing these quantitative data with those of a well-characterized selective COX-2 inhibitor like NS-398 will provide a clear understanding of its pharmacological profile. The protocols and workflows outlined in this guide offer a robust framework for conducting these essential studies, which are fundamental for any further drug development efforts.

References

Comparative Analysis of (Phenylsulfonyl)acetic Acid Derivatives: A Focus on Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (phenylsulfonyl)acetic acid derivatives, a class of compounds that has garnered significant interest in drug discovery, particularly as agonists for the Free Fatty Acid Receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of these compounds.

Data Summary

The primary focus of publicly available research on this compound derivatives has been on their potency as FFA1 agonists. The following table summarizes the in vitro activity of a series of these compounds, highlighting their efficacy in activating the FFA1 receptor.

CompoundStructurehFFA1 EC50 (nM)[1][2]
2 (Structure not publicly detailed)18[1][2]
15 2-((4-((3-Phenoxybenzyl)oxy)phenyl)sulfonyl)acetic acid13[1][2]
16 2-((4-((4-Phenoxybenzyl)oxy)phenyl)sulfonyl)acetic acid22[1][2]
17 2-((4-((2'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)phenyl)sulfonyl)acetic acid25[1][2]
18 2-((4-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)phenyl)sulfonyl)acetic acid27[1][2]
19 2-((4-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methoxy)phenyl)sulfonyl)acetic acid15[1][2]
20 2-((4-((2'-Chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid11[1][2]

Note: EC50 (half maximal effective concentration) values indicate the concentration of a compound at which it produces 50% of its maximal effect. A lower EC50 value corresponds to a higher potency.

Cross-Reactivity and Safety Profile

While comprehensive cross-reactivity data from broad panel screens are not extensively available in the public domain for this compound derivatives, studies on the lead compound 20 (2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid) indicate a favorable safety profile. Research has shown that this compound possesses a better balance of physicochemical properties and cytotoxicity profiles compared to earlier derivatives.[1][2] Furthermore, in chronic toxicity studies, compound 20 did not exhibit significant hepatic or renal toxicity, which is a notable improvement over some other FFA1 agonists that have faced challenges in clinical development due to liver toxicity.[1][2]

The development of selective agonists is crucial to minimize off-target effects. For instance, some related compounds have been investigated as dual FFA1/PPARδ agonists, intentionally targeting multiple receptors.[1] However, for selective FFA1 agonists like compound 20 , the goal is to minimize activity at other receptors to reduce the risk of adverse effects. The lack of reported significant adverse effects in preclinical studies of compound 20 suggests a degree of selectivity, though detailed quantitative data from a broad receptor panel would be necessary to fully confirm this.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro hFFA1 Activity Assay

This assay is designed to determine the potency of the compounds in activating the human FFA1 receptor.

  • Cell Culture: HEK293 cells stably expressing the human FFA1 receptor are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Calcium Mobilization Assay:

    • Cells are seeded into 96-well plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

    • After incubation, the cells are washed to remove excess dye.

    • The plate is then placed in a fluorescence plate reader.

    • Test compounds at various concentrations are added to the wells, and the fluorescence intensity is measured over time.

    • The increase in intracellular calcium concentration upon receptor activation by an agonist leads to an increase in fluorescence.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 values for each compound are calculated using non-linear regression analysis.

Visualizations

Signaling Pathway of FFA1 Activation

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acid or This compound derivative FFA1 FFA1 Receptor (GPR40) FFA->FFA1 Binds to Gq Gαq FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Granule Exocytosis Ca_ER->Insulin Triggers PKC->Insulin Potentiates

Caption: FFA1 receptor activation by an agonist leads to a Gq-mediated signaling cascade, resulting in insulin secretion.

Experimental Workflow for Compound Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary & Safety Screening cluster_candidate Candidate Selection Synthesis Synthesis of (Phenylsulfonyl) acetic acid derivatives Primary_Assay In vitro hFFA1 Activity Assay (Calcium Mobilization) Synthesis->Primary_Assay SAR Structure-Activity Relationship (SAR) Analysis Primary_Assay->SAR Cytotoxicity Cytotoxicity Assays Primary_Assay->Cytotoxicity SAR->Synthesis Iterative Optimization Selectivity Selectivity Profiling (e.g., vs. other receptors) SAR->Selectivity In_Vivo In vivo Efficacy & Toxicity Studies Selectivity->In_Vivo Cytotoxicity->In_Vivo Lead_Candidate Lead Candidate Selection In_Vivo->Lead_Candidate

Caption: A typical workflow for the discovery and preclinical evaluation of novel therapeutic compounds.

References

Comparing the inhibitory activity of (Phenylsulfonyl)acetic acid analogs on target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory activity of a series of (Phenylsulfonyl)acetic acid analogs, specifically N-phenylsulfonamide derivatives, against key metabolic enzymes. This document summarizes quantitative inhibition data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

A recent study focusing on the synthesis and enzymatic inhibition of nine N-phenylsulfonamide derivatives has revealed their potential as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. These enzymes are significant therapeutic targets for a range of diseases, including glaucoma, cancer, and Alzheimer's disease[1][2].

Comparative Inhibitory Activity

The inhibitory potential of the synthesized N-phenylsulfonamide derivatives was evaluated against four key enzymes. The results, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate stronger inhibition.

CompoundTarget EnzymeInhibition Constant (Ki) (nM)
1 hCA I78.5 ± 1.12
hCA II105.3 ± 1.54
AChE89.7 ± 1.25
BChE65.1 ± 0.98
2 hCA I65.2 ± 0.95
hCA II33.5 ± 0.38
AChE76.4 ± 1.08
BChE58.3 ± 0.85
3 hCA I92.8 ± 1.34
hCA II115.8 ± 1.76
AChE102.5 ± 1.47
BChE81.2 ± 1.19
4 hCA I71.4 ± 1.03
hCA II98.6 ± 1.41
AChE81.3 ± 1.15
BChE60.7 ± 0.91
5 hCA I85.1 ± 1.23
hCA II110.2 ± 1.62
AChE95.8 ± 1.36
BChE72.4 ± 1.05
6 hCA I68.9 ± 0.99
hCA II91.5 ± 1.32
AChE79.1 ± 1.11
BChE59.8 ± 0.88
7 hCA I90.3 ± 1.31
hCA II112.7 ± 1.68
AChE99.6 ± 1.42
BChE78.5 ± 1.14
8 hCA I45.7 ± 0.46
hCA II68.4 ± 0.97
AChE31.5 ± 0.33
BChE24.4 ± 0.29
9 hCA I105.6 ± 1.58
hCA II128.4 ± 1.93
AChE115.2 ± 1.69
BChE93.7 ± 1.38
Acetazolamide (Standard)hCA I250.0
hCA II12.0
Tacrine (Standard)AChE77.0
BChE0.4

Data sourced from Akalın Kazancıoğlu et al., 2020.[1][2]

Among the series, compound 8 demonstrated the most potent inhibitory activity against hCA I, AChE, and BChE, with Ki values of 45.7 ± 0.46 nM, 31.5 ± 0.33 nM, and 24.4 ± 0.29 nM, respectively[1][2]. Compound 2 was identified as the most effective inhibitor of hCA II, with a Ki value of 33.5 ± 0.38 nM[1][2]. These findings highlight the potential of these N-phenylsulfonamide scaffolds for developing selective and potent enzyme inhibitors.

Experimental Protocols

The inhibitory activities were determined using established spectrophotometric methods. Below are the detailed protocols for the key experiments.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on hCA I and hCA II were assessed by measuring the esterase activity of the enzymes.

Materials and Reagents:

  • Human erythrocyte Carbonic Anhydrase I and II

  • p-Nitrophenyl acetate (substrate)

  • Tris-SO4 buffer (pH 7.4)

  • Synthesized N-phenylsulfonamide derivatives

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A solution of p-Nitrophenyl acetate in acetonitrile was prepared.

  • The enzyme and inhibitor solutions were prepared in Tris-SO4 buffer.

  • In a 96-well plate, the buffer, enzyme, and varying concentrations of the inhibitor were added.

  • The reaction was initiated by adding the substrate solution.

  • The change in absorbance was monitored at 348 nm over time.

  • The enzymatic reaction rate was calculated from the linear portion of the absorbance curve.

  • The inhibition percentage was determined by comparing the reaction rates with and without the inhibitor.

  • Ki values were calculated from dose-response curves.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE was determined using a modified Ellman's colorimetric method.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) (substrates)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized N-phenylsulfonamide derivatives

  • Tacrine (standard inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Solutions of DTNB, ATCI (or BTCI), and the enzyme were prepared in Tris-HCl buffer.

  • In a 96-well plate, the buffer, DTNB solution, varying concentrations of the inhibitor, and the enzyme solution were added and incubated.

  • The reaction was initiated by adding the substrate solution (ATCI or BTCI).

  • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The increase in absorbance was measured at 412 nm over time.

  • The reaction rate was calculated and the percentage of inhibition was determined.

  • Ki values were derived from dose-response curves.

Visualizing the Mechanisms

To better understand the context of these enzymatic inhibitions, the following diagrams illustrate the general experimental workflow and the relevant signaling pathways.

G General Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Add reagents to 96-well plate) reagents->plate_setup incubation Pre-incubation (Enzyme and Inhibitor) plate_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Kinetic Measurement (Spectrophotometer) reaction->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ki Determine Ki Values calc_inhibition->determine_ki G Signaling Pathway in Glaucoma and Alzheimer's Disease cluster_glaucoma Glaucoma Pathogenesis cluster_alzheimer Alzheimer's Disease Pathogenesis cluster_inhibitors Inhibitor Action CAII Carbonic Anhydrase II (CA II) HCO3 Bicarbonate (HCO3-) Production CAII->HCO3 AH_prod Aqueous Humor Production HCO3->AH_prod IOP Increased Intraocular Pressure AH_prod->IOP Glaucoma Glaucoma IOP->Glaucoma AChE Acetylcholinesterase (AChE) ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Cholinergic_deficit Cholinergic Deficit ACh_hydrolysis->Cholinergic_deficit Cognitive_impairment Cognitive Impairment Cholinergic_deficit->Cognitive_impairment CA_inhibitor CA Inhibitor (e.g., Compound 2, 8) CA_inhibitor->CAII AChE_inhibitor AChE Inhibitor (e.g., Compound 8) AChE_inhibitor->AChE

References

In Vivo Therapeutic Effects of (Phenylsulfonyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo therapeutic effects of (Phenylsulfonyl)acetic acid derivatives, primarily focusing on their application in type 2 diabetes. The performance of a key derivative is compared with established alternative therapies, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.

Therapeutic Target and Mechanism of Action: Type 2 Diabetes

This compound derivatives have emerged as potent and selective agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2] FFA1 is a promising therapeutic target for type 2 diabetes as its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.[1][2]

One of the most promising compounds from this class is 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (referred to as Compound 20 in preclinical studies). In vivo studies have demonstrated that this compound robustly improves glucose tolerance in both normal and type 2 diabetic animal models.[1][2] Notably, it has shown a favorable safety profile with a low risk of hypoglycemia and no observed hepatic or renal toxicity in chronic toxicity studies, a significant advantage over other FFA1 agonists like TAK-875 which have been associated with liver toxicity.[1][2]

Signaling Pathway of this compound Derivatives

The activation of FFA1 by this compound derivatives initiates a signaling cascade within the pancreatic β-cell, leading to insulin exocytosis. The pathway is primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key events that promote the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.

FFA1_Signaling_Pathway Ligand (Phenylsulfonyl)acetic acid derivative FFA1 FFA1 (GPR40) Ligand->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

FFA1 Signaling Pathway

Comparative In Vivo Efficacy for Type 2 Diabetes

While specific quantitative in vivo data for 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid is not publicly available in the search results, its effects are described as a "robust improvement in glucose tolerance". For a comprehensive comparison, this section presents available in vivo data for widely used alternative anti-diabetic drugs: Metformin, Sitagliptin (a DPP-4 inhibitor), and Dapagliflozin (an SGLT2 inhibitor). The data is derived from studies using rodent models of type 2 diabetes.

Quantitative Data from Oral Glucose Tolerance Tests (OGTT)

The Oral Glucose Tolerance Test (OGTT) is a standard preclinical assay to evaluate the efficacy of anti-diabetic compounds. The tables below summarize the typical effects of the comparator drugs on blood glucose levels during an OGTT in diabetic animal models.

Table 1: Comparative Efficacy of Oral Anti-Diabetic Agents in Rodent Models of Type 2 Diabetes during an OGTT

Compound Animal Model Dose Effect on Blood Glucose Levels (vs. Vehicle Control) Area Under the Curve (AUC) for Glucose
Metformin High-Fat Diet (HFD) Mice250-400 mg/kg, p.o.Significantly lower at 30, 60, 90, and 120 min post-glucose challenge.Significantly reduced.
Sitagliptin db/db Mice10 mg/kg, p.o.Significantly lower at various time points post-glucose challenge.Significantly reduced.
Dapagliflozin Zucker Diabetic Fatty (ZDF) Rats0.1 - 1.0 mg/kg, p.o.Dose-dependent reduction in hyperglycemia.Significantly reduced.[1]
This compound derivative (Compound 20) Diabetic Mouse ModelsNot specifiedRobustly improves glucose tolerance.[1][2]Data not available.

Note: The specific percentage of reduction and statistical significance can vary between studies depending on the exact experimental conditions.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a typical procedure for conducting an OGTT in a mouse model of type 2 diabetes.

Objective: To assess the effect of a test compound on glucose tolerance.

Animals: Male C57BL/6J mice on a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance.

Materials:

  • Test compound (e.g., this compound derivative) and vehicle.

  • Glucose solution (20% w/v).

  • Glucometer and test strips.

  • Oral gavage needles.

  • Animal scale.

Procedure:

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0 min).

  • Compound Administration: The test compound or vehicle is administered orally via gavage at a predetermined dose.

  • Glucose Challenge: After a specific time (e.g., 30-60 minutes) to allow for compound absorption, a glucose solution is administered orally (typically 2 g/kg body weight).

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: The blood glucose concentrations at each time point are plotted to generate a glucose tolerance curve. The Area Under the Curve (AUC) is calculated to quantify the overall glucose excursion. Statistical analysis (e.g., t-test or ANOVA) is used to compare the results between the treated and control groups.

OGTT_Workflow Start Start: Diabetic Mice Fasting Overnight Fasting (12-16 hours) Start->Fasting Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline Dosing Oral Administration of Test Compound or Vehicle Baseline->Dosing Absorption Compound Absorption (30-60 min) Dosing->Absorption Glucose Oral Glucose Challenge (2 g/kg) Absorption->Glucose Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose->Monitoring Analysis Data Analysis: - Glucose Curve - AUC Calculation - Statistical Comparison Monitoring->Analysis End End Analysis->End

Oral Glucose Tolerance Test Workflow

Signaling Pathways of Alternative Anti-Diabetic Drugs

For a comprehensive comparison, the signaling pathways of the alternative anti-diabetic drugs are presented below.

Metformin Signaling Pathway

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK) in the liver. This leads to the inhibition of gluconeogenesis (glucose production) and an increase in glucose uptake in peripheral tissues.

Metformin_Pathway Metformin Metformin Liver Hepatocyte Metformin->Liver AMPK AMPK Activation Liver->AMPK Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Glucose Uptake (Muscle, Adipose) AMPK->GlucoseUptake Increases BloodGlucose Decreased Blood Glucose Gluconeogenesis->BloodGlucose GlucoseUptake->BloodGlucose

Metformin Signaling Pathway

Sitagliptin (DPP-4 Inhibitor) Signaling Pathway

Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By prolonging the action of GLP-1, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.

Sitagliptin_Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades Pancreas Pancreas GLP1->Pancreas Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases BloodGlucose Decreased Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose

References

Head-to-head comparison of different synthesis routes for (Phenylsulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. (Phenylsulfonyl)acetic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical framework for selecting the most suitable method.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Oxidation of (Phenylthio)acetic acidRoute 2: Nucleophilic Substitution
Starting Materials (Phenylthio)acetic acid, Hydrogen Peroxide, Acetic AcidSodium benzenesulfinate, Chloroacetic acid, Sodium Hydroxide
Reaction Time 24 hours20 hours
Yield High (Specific yield not detailed in the provided data)~97% (Based on a similar aryloxyacetic acid synthesis)
Purity High, requires recrystallizationHigh, requires extraction and purification
Key Advantages Readily available starting material and oxidizing agent.Potentially high-yielding, one-pot procedure.
Key Disadvantages The reaction can be exothermic and requires careful temperature control.Availability and handling of sodium benzenesulfinate.

Visualizing the Synthesis Pathways

To better understand the workflow of each synthetic route, the following diagrams illustrate the key steps involved.

Synthesis_Route_1 cluster_0 Route 1: Oxidation A (Phenylthio)acetic acid B Dissolution in Acetic Acid A->B C Addition of Hydrogen Peroxide B->C D Reaction at Room Temperature (24h) C->D E Work-up and Recrystallization D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Route_2 cluster_1 Route 2: Nucleophilic Substitution G Sodium benzenesulfinate & Chloroacetic acid H Reaction in Aqueous NaOH G->H I Stirring at Room Temperature (20h) H->I J Acidification and Extraction I->J K Purification J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocols

Below are the detailed experimental methodologies for the two primary synthesis routes.

Route 1: Oxidation of (Phenylthio)acetic acid

This method relies on the oxidation of the sulfide group in (Phenylthio)acetic acid to a sulfone using hydrogen peroxide in an acidic medium.

Materials:

  • (Phenylthio)acetic acid

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (CH₂Cl₂) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (Phenylthio)acetic acid (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (at least 2 equivalents) to the solution while stirring at room temperature. The addition should be done cautiously to control the exothermic reaction.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization to yield pure this compound.

Route 2: Nucleophilic Substitution

This route involves the reaction of sodium benzenesulfinate with a haloacetic acid, such as chloroacetic acid, in a basic aqueous solution.

Materials:

  • Sodium benzenesulfinate

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium chloroacetate by reacting chloroacetic acid with an equimolar amount of sodium hydroxide in water.

  • In a separate reaction vessel, dissolve sodium benzenesulfinate in water.

  • Add the sodium chloroacetate solution to the sodium benzenesulfinate solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, acidify the aqueous phase with hydrochloric acid.

  • Extract the product twice with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Logical Framework for Route Selection

The choice between these two synthetic routes will depend on several factors. The following diagram provides a logical decision-making process for selecting the optimal synthesis strategy.

Route_Selection Start Select Synthesis Route for this compound Precursor Primary Precursor Availability? Start->Precursor Scale Desired Scale of Synthesis? Precursor->Scale (Phenylthio)acetic acid readily available Route2 Choose Route 2: Nucleophilic Substitution Precursor->Route2 Sodium benzenesulfinate readily available Safety Safety & Handling Considerations? Scale->Safety Small to Medium Scale Route1 Choose Route 1: Oxidation Scale->Route1 Large Scale (consider exotherm) Safety->Route1 Manageable Exotherm Safety->Route2 Avoid Peroxides

A Comparative Performance Analysis of (Phenylsulfonyl)acetic Acid-Based Materials as FFA1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of (Phenylsulfonyl)acetic acid-based materials, specifically focusing on their performance as Free Fatty Acid Receptor 1 (FFA1) agonists for the potential treatment of type 2 diabetes. The performance of a leading this compound derivative is objectively compared with other key alternative FFA1 agonists, supported by experimental data from preclinical studies.

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive therapeutic target for type 2 diabetes. This compound derivatives have emerged as a promising class of FFA1 agonists. This guide focuses on the performance of a key example from this class, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (herein referred to as Compound 20), and compares it against two other well-characterized FFA1 agonists, TAK-875 and AMG-837.

Performance Comparison

The following tables summarize the key performance indicators for Compound 20 and its alternatives based on available preclinical data.

Table 1: In Vitro Agonist Activity at the FFA1 Receptor
CompoundChemical ClassEC50 (nM)EfficacySource
Compound 20 This compound derivative28Not explicitly quantified, but described as potent[1]
TAK-875 Phenylpropanoic acid derivative14 - 72Partial Agonist[2][3]
AMG-837 Phenylpropanoic acid derivative11 - 142Partial Agonist[4][5]

Note: EC50 values can vary between different assay conditions (e.g., cell line, receptor expression level, presence of serum albumin).

Table 2: Physicochemical and Pharmacokinetic Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )ClogPBioavailability (%)Terminal Half-life (t½) (hours)
Compound 20 C21H17ClO5S416.94.15 (Calculated)Data not availableData not available
TAK-875 C29H28O6S520.65.8 (Calculated)~85-120 (Rat)~11-12 (Rat), ~28-37 (Human)
AMG-837 C23H21F3O3418.46.8184 (Rat)Data not available
Table 3: Safety and Cytotoxicity Profile
CompoundCytotoxicityKey Safety Findings
Compound 20 Showed a better cytotoxicity profile compared to earlier compounds in its class.[1]No significant adverse effects such as hepatic and renal toxicity were observed in chronic toxicity studies, even at higher doses.[1]
TAK-875 Hepatotoxicity observed in clinical trials, leading to termination. In vitro studies show cytotoxicity in HepG2 cells with a TC50 of 56-68 µM.[1]Development was halted due to liver toxicity.
AMG-837 Clinical development was discontinued, with excessive lipophilicity being a potential concern.[1]No specific cytotoxicity data found, but clinical failure suggests potential safety issues.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of FFA1 receptor agonists.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to compound stimulation in cells expressing the FFA1 receptor.

General Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells are stably transfected with the human FFA1 receptor. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Preparation: Test compounds are serially diluted in the assay buffer to a range of concentrations.

  • Assay Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of the test compounds.

  • Data Acquisition: Fluorescence intensity is monitored over time to measure the change in [Ca2+]i. The peak fluorescence response is typically used for analysis.

  • Data Analysis: The fluorescence data is normalized to the baseline and expressed as a percentage of the maximal response to a reference agonist. EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Oral Glucose Tolerance Test (OGTT) in Rodent Models of Diabetes

The OGTT is a standard in vivo method to evaluate the effect of a compound on glucose metabolism.

Objective: To assess the ability of a test compound to improve glucose tolerance in a diabetic or glucose-intolerant animal model.

General Protocol:

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or streptozotocin (STZ)-induced diabetic rats are commonly used models of type 2 diabetes. Animals are acclimatized before the experiment.

  • Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) via gavage at a specified dose and time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Sample: A baseline blood sample (time 0) is collected, typically from the tail vein, to measure fasting blood glucose levels.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: Blood glucose levels at each time point are plotted to generate a glucose excursion curve. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose tolerance. Statistical analysis is performed to compare the treatment groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFA1 FFA1 Receptor Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Insulin Insulin Vesicle Exocytosis PKC->Insulin Potentiates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->Insulin Ligand FFA1 Agonist ((Phenylsulfonyl)acetic acid derivative) Ligand->FFA1 Binds

Caption: FFA1 Receptor Signaling Pathway leading to insulin secretion.

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Diabetic Animal Model B Acclimatize Animals A->B C Fast Animals Overnight (12-16 hours) B->C D Administer Test Compound or Vehicle (p.o.) C->D E Collect Baseline Blood Sample (t=0) D->E F Administer Glucose Challenge (p.o.) E->F G Collect Blood Samples at Timed Intervals F->G H Measure Blood Glucose Levels G->H I Plot Glucose Excursion Curve H->I J Calculate Area Under the Curve (AUC) I->J K Statistical Analysis J->K

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound-based materials, exemplified by Compound 20, represent a promising class of FFA1 agonists. Preclinical data suggests that Compound 20 is a potent FFA1 agonist with an improved safety profile, particularly concerning hepatotoxicity, when compared to earlier clinical candidates like TAK-875. While direct comparative studies are limited, the available evidence indicates that the this compound scaffold offers a favorable balance of efficacy and safety for the development of novel anti-diabetic agents. Further investigation into the pharmacokinetic properties and long-term safety of this class of compounds is warranted to fully establish their therapeutic potential.

References

Comparative Analysis of (Phenylsulfonyl)acetic Acid Derivatives: A Guide to Biological Activity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and biological analysis of (Phenylsulfonyl)acetic acid derivatives, offering a comparative overview of their performance across various therapeutic areas. The information presented is collated from recent scientific literature, focusing on experimental data to support objective comparisons with alternative compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anti-diabetic, anti-inflammatory, antimicrobial, and anticancer agents. Their mechanism of action often involves the modulation of key biological targets such as enzymes and receptors. This guide summarizes the quantitative biological data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways to provide a clear and comprehensive understanding of their therapeutic potential.

Data Presentation: A Comparative Overview

The biological activities of various this compound derivatives and related compounds are summarized below. The data is categorized by therapeutic application and includes key performance metrics such as IC50 values, providing a basis for comparative analysis.

Table 1: Anti-Diabetic Activity of this compound Derivatives as FFA1 Agonists
CompoundStructureEC50 (μM) for FFA1Lipophilicity (clogP)Cytotoxicity (HepG2, IC50 in μM)Reference
Compound 20 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid0.0485.2> 100[1]
Compound 2 A precursor to Compound 20Not specifiedHigher than Cmpd 20Higher than Cmpd 20[1]
TAK-875 A known FFA1 agonistNot specifiedNot specifiedAssociated with liver toxicity[1][2]

EC50: Half maximal effective concentration. A lower value indicates higher potency.

Table 2: Anti-Inflammatory Activity of Phenylsulfonyl Derivatives
CompoundTargetIC50 (μM)SelectivityReference
Phenylsulfonyl hydrazide (7d) PGE2 production0.06No effect on COX-1/COX-2[3][4]
Phenylsulfonyl hydrazide (7a) PGE2 production0.69Not specified[3][4]
Phenylsulfonyl hydrazide (7b) PGE2 production0.55Not specified[3][4]
Indole derivative (4b) COX-20.11High (SI = 90.5%)[5]
Indole derivative (4d) COX-20.17High (SI = 75.6%)[5]
Indole derivative (4f) COX-20.15High (SI = 81.1%)[5]
Celecoxib COX-20.05High (SI = 298.6)[6]

IC50: Half maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index.

Table 3: Antimicrobial and Anticancer Activity of Phenylsulfonyl Derivatives
CompoundActivityTarget Organism/Cell LineMIC (µg/mL) / IC50 (µg/mL)Reference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d) AntimicrobialStaphylococcus and Enterococcus species1-4[7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16e) AntimicrobialStaphylococcus and Enterococcus species1-4[7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c) AnticancerSKOV-3 (ovarian cancer)7.87[7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d) AnticancerHeLa (cervical cancer)< 10[7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17a) AnticancerHeLa (cervical cancer)< 10[7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17d) AnticancerHeLa (cervical cancer)< 10[7]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro FFA1 Agonist Activity Assay

This protocol is based on the methodology for evaluating the potency of compounds as Free Fatty Acid Receptor 1 (FFA1) agonists.[1]

  • Cell Culture: A stable cell line overexpressing human FFA1 (e.g., CHO-K1 or HEK293) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Calcium Mobilization Assay:

    • Cells are seeded into 96-well plates and incubated overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

    • After washing, the plate is placed in a fluorescence plate reader.

    • Test compounds at various concentrations are added to the wells.

    • The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration, which is an indicator of FFA1 activation.

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration. The EC50 value is calculated using a sigmoidal dose-response curve fit.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[5][6]

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • Each well contains a reaction buffer, heme, and the respective COX enzyme.

    • Test compounds at various concentrations are pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The plate is incubated for a short period (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution (e.g., 1N HCl).

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of compounds against bacterial strains.[7]

  • Bacterial Strains: Standard and clinical strains of bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) are used.

  • Assay Procedure:

    • The assay is performed in sterile 96-well microplates.

    • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

    • A standardized inoculum of the bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SKOV-3, MCF-7) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of this compound derivatives.

FFA1_Signaling_Pathway FFA Free Fatty Acid (or FFA1 Agonist) FFA1 FFA1 Receptor (Gq/G11-coupled) FFA->FFA1 Binds to PLC Phospholipase C (PLC) FFA1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Insulin_granules Insulin Granules Ca_release->Insulin_granules Triggers fusion of Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Leads to

Caption: FFA1 receptor signaling pathway leading to insulin secretion.

COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Prostaglandins (Physiological functions: e.g., stomach lining protection) PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory Inhibitor (Phenylsulfonyl)acetic acid derivatives Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by anti-inflammatory agents.

Experimental_Workflow_Drug_Screening Start Start: Compound Library (this compound derivatives) Primary_Screening Primary Screening (e.g., In vitro enzyme/receptor assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (e.g., Cell-based assays, Dose-response) Hit_Identification->Secondary_Screening Active Lead_Identification Lead Identification (Potent and selective compounds) Secondary_Screening->Lead_Identification Lead_Identification->Secondary_Screening Not promising Lead_Optimization Lead Optimization (Chemical modification to improve properties) Lead_Identification->Lead_Optimization Promising In_Vivo_Testing In Vivo Testing (Animal models) Lead_Optimization->In_Vivo_Testing Final_Candidate Final Candidate Drug In_Vivo_Testing->Final_Candidate

Caption: General experimental workflow for drug screening and development.

References

Comparative Analysis of Validated Analytical Methods for Phenylsulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive search for peer-reviewed, validated analytical methods specifically for (Phenylsulfonyl)acetic acid did not yield sufficient publicly available data to construct a detailed comparative guide. This may indicate that methods for this specific analyte are primarily developed for internal use within organizations and are not widely published.

To address the core requirements of this request, this guide provides a comparative analysis of validated analytical methods for a well-researched, structurally related compound containing the key phenylsulfonyl moiety: Celecoxib . Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID), and numerous validated methods for its quantification have been published in peer-reviewed literature. The principles and techniques described here are directly applicable to the development and validation of analytical methods for this compound and other related compounds.

This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of pharmaceutical compounds. It offers a comparison of different analytical techniques, detailed experimental protocols, and a general workflow for method validation.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

A Method Development & Optimization B Validation Protocol Definition A->B Define Parameters C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Trueness) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Robustness B->H I System Suitability B->I J Validated Method C->J D->J E->J F->J G->J H->J I->J

Caption: A generalized workflow for analytical method validation.

Comparison of Validated Analytical Methods for Celecoxib

The following table summarizes the performance data from two distinct, peer-reviewed analytical methods for the quantification of Celecoxib. These methods represent common techniques used in the pharmaceutical industry: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Parameter Method 1: HPLC-UV Method 2: LC-MS/MS
Linearity (r²) 0.999>0.99
Range 0.5 - 50 µg/mL1 - 1000 ng/mL
Accuracy (%) 98.87 - 101.1392.3 - 106.7
Precision (%RSD) < 2.0< 15.0
Limit of Detection (LOD) 0.1 µg/mL0.4 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL1 ng/mL
Application Bulk Drug & FormulationsHuman Plasma

Experimental Protocols

Method 1: Stability-Indicating HPLC-UV Method

This method is designed for the quantification of Celecoxib in bulk drug and pharmaceutical formulations and for the assessment of its stability.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a 70:30 v/v ratio), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • A standard stock solution is prepared by dissolving a known amount of Celecoxib reference standard in the mobile phase.

    • Working standard solutions are prepared by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

    • For pharmaceutical formulations, a quantity of powdered tablets equivalent to a specific dose of Celecoxib is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

Method 2: LC-MS/MS Method for Human Plasma

This method is tailored for the sensitive quantification of Celecoxib in a complex biological matrix like human plasma, which is typical for pharmacokinetic studies.

  • Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Celecoxib: Monitoring the transition from the parent ion to a specific product ion (e.g., m/z 382.1 → 316.1).

    • Internal Standard (e.g., a deuterated analog): Monitoring its specific transition.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Conclusion

While specific peer-reviewed methods for this compound are not readily found in the public domain, the principles of analytical method validation remain universal. The provided comparison of HPLC-UV and LC-MS/MS methods for the structurally related compound Celecoxib highlights the trade-offs between different analytical techniques. HPLC-UV offers simplicity and is well-suited for quality control in manufacturing, whereas LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical applications. The experimental protocols and the validation workflow diagram presented here serve as a robust framework for developing and validating a fit-for-purpose analytical method for this compound.

Safety Operating Guide

Proper Disposal Procedures for (Phenylsulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (Phenylsulfonyl)acetic acid, CAS 3959-23-7. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to promote a secure laboratory environment.

Immediate Safety and Hazard Identification

This compound is a chemical that requires careful handling. It is classified as an irritant and can cause significant harm upon exposure. All personnel handling this compound must be familiar with its potential hazards and wear appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A fully-buttoned laboratory coat.

Hazard Summary: The primary hazards associated with this compound are summarized in the table below.[1][2][3][4]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

On-Site Waste Management and Segregation

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions within the laboratory. This compound waste must be handled as hazardous waste and kept separate from incompatible materials.

Step-by-Step Segregation and Storage Protocol:

  • Container Selection:

    • Select a dedicated, leak-proof waste container that is chemically compatible with this compound. High-Density Polyethylene (HDPE) or Polypropylene containers are suitable choices.

    • Ensure the container has a secure, screw-top lid to prevent spills and vapor release.

    • If reusing an empty chemical bottle, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol), and all old labels must be completely removed or defaced.

  • Waste Labeling:

    • Immediately label the waste container with a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.

    • On the tag, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • List all constituents of the waste, including any solvents, with their estimated percentages. The total must add up to 100%.

    • Fill in all required generator information, including the Principal Investigator's name, laboratory location, and the date the waste was first added to the container.

  • Chemical Segregation:

    • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.

    • Crucially, segregate this acidic waste from incompatible chemical classes. A Safety Data Sheet (SDS) indicates that this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]

    • DO NOT store with:

      • Bases (e.g., sodium hydroxide, ammonium hydroxide)

      • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides)

      • Reducing Agents

    • Use secondary containment (e.g., a plastic tub) to prevent the mixing of incompatible wastes in the event of a container leak.

G Logical Segregation of this compound Waste Waste_PAA Waste_PAA Waste_Bases Waste_Bases Waste_Oxidizers Waste_Oxidizers Waste_Solvents Waste_Solvents

Detailed Disposal Procedures

The recommended and mandatory disposal method for this compound is through a licensed professional waste disposal service, typically via chemical incineration.[3][5][6] In-laboratory treatment, such as neutralization, is not recommended for this compound due to the lack of specific safety data and the potential for hazardous reactions.

Step-by-Step Disposal Workflow:

  • Waste Accumulation:

    • Collect all waste streams containing this compound—including pure compound, solutions, and reaction mixtures—in the designated and properly labeled hazardous waste container.

    • Keep the container securely closed at all times, except when actively adding waste.

  • Contaminated Materials:

    • Solid Waste: Disposable PPE (gloves, etc.), weighing papers, and absorbent materials contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.

    • Sharps: Needles, syringes, or other sharps must be placed in a designated sharps container.

    • Glassware: Whenever possible, decontaminate laboratory glassware for reuse. This involves a triple rinse with a suitable solvent (e.g., water or ethanol). The first rinsate should be collected as hazardous waste. If decontamination is not feasible, the glassware should be disposed of in a designated laboratory glass waste container.

  • Spill Management:

    • In case of a small spill, avoid creating dust.[3][6]

    • Wear appropriate PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[3][4][6]

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer being used, complete a chemical waste pickup request form as required by your institution's EHS department.

    • Ensure all information on the form and the container's hazardous waste tag is accurate and complete.

    • EHS personnel will collect the waste from your laboratory's SAA and manage its transfer to a licensed waste disposal facility for final destruction, typically by incineration.[3][5][6]

G Start Generate Waste This compound Select_Container Select & Label Compatible Container (HDPE, PP) Start->Select_Container Segregate Segregate Waste in Satellite Area (Away from Bases/Oxidizers) Select_Container->Segregate Collect Collect Waste (Pure, Solutions, Contaminated PPE) Segregate->Collect Request_Pickup Submit Pickup Request to EHS Collect->Request_Pickup EHS_Collection EHS Collects Waste from Lab Request_Pickup->EHS_Collection Final_Disposal Licensed Disposal (Incineration) EHS_Collection->Final_Disposal

Decontamination of Laboratory Equipment

To ensure safety and prevent cross-contamination, all non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Equipment Decontamination:

  • Initial Cleaning: Remove any gross contamination from the equipment surfaces using a cloth or paper towel lightly dampened with a compatible solvent. Dispose of these cleaning materials as solid hazardous waste.

  • Triple Rinse Procedure:

    • Rinse the equipment thoroughly with a suitable solvent (e.g., water, followed by ethanol or acetone).

    • Collect the first rinsate in your designated this compound liquid hazardous waste container, as it will contain the highest concentration of the chemical.

    • Perform two additional rinses. Subsequent rinsates may be permissible for drain disposal, but this depends on local regulations. Consult your institution's EHS for specific guidance.

  • Final Wash: Wash the equipment with laboratory detergent and water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air-dry completely before storage or reuse.

  • Verification: For equipment being removed from the laboratory for surplus, repair, or disposal, a "Decontamination Form" should be completed and affixed to the item to certify that it has been cleaned.

References

Personal protective equipment for handling (Phenylsulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Phenylsulfonyl)acetic acid. Adherence to these procedures is critical for ensuring personal safety and proper laboratory conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safe handling.

Summary of Required Personal Protective Equipment

The following table summarizes the necessary PPE for handling this compound. This information is compiled from safety data sheets (SDS) and should be supplemented by a thorough review of the specific SDS for the product in use.[1][5]

Protection TypeEquipment SpecificationStandard/Regulation
Eye/Face Protection Chemical safety goggles or glasses with side-shields. A face shield may be required for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Hand Protection Appropriate chemical-resistant gloves. Gloves must be inspected for integrity before each use.EU Directive 89/686/EEC and the standard EN 374.[5]
Body Protection A laboratory coat that covers to near the knees and long-sleeved clothing to prevent skin exposure.[1][6]Standard laboratory practice.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]NIOSH (US) or CEN (EU).[5]

Operational and Disposal Plans

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or fumes.[1][5]

  • Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[1][7] Avoid ingestion and inhalation.[1]

  • Dust Formation: Minimize the generation and accumulation of dust.[5][7]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[5][7] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed when not in use.[1][5][7]

  • Store locked up.[1][7]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][7]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

Emergency First Aid Measures

In case of accidental exposure, follow these immediate first aid procedures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][5]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][5]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[1][5]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase start Start: Handling This compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Dust Formation Potential start->assess_hazards sds_review Review SDS for Specific Recommendations assess_hazards->sds_review eye_face Eye/Face Protection: Safety Goggles (EN166) + Face Shield if splash risk sds_review->eye_face hand Hand Protection: Chemical-Resistant Gloves (EN374) sds_review->hand body Body Protection: Lab Coat & Long Sleeves sds_review->body respiratory Respiratory Protection Needed? sds_review->respiratory don_ppe Don PPE Correctly eye_face->don_ppe hand->don_ppe body->don_ppe respirator_type Select Respirator: - P95/P1 for dust - OV/AG/P99 or ABEK-P2 for higher exposure respiratory->respirator_type Yes no_respirator Work in Fume Hood/ Well-Ventilated Area respiratory->no_respirator No respirator_type->don_ppe no_respirator->don_ppe handle_chemical Handle Chemical Following Safe Procedures don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose Dispose of Contaminated PPE and Waste Properly doff_ppe->dispose end End dispose->end

Caption: PPE selection and usage workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.